Product packaging for Progesterone-d9(Cat. No.:CAS No. 15775-74-3)

Progesterone-d9

Cat. No.: B563532
CAS No.: 15775-74-3
M. Wt: 323.5 g/mol
InChI Key: RJKFOVLPORLFTN-PQIPVKAESA-N
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Description

Sterid hormone produced by the corpus luteum. Induces maturation and secretory activity of the uterine endothelium;  suppresses ovulation. Progesterone is implicated in the etiology of breast cancer.>Progesterone, a steroid hormone of the progestogen class, is used for hormone replacement therapy. This internal standard is applicable for progesterone testing or isotope dilution methods by GC/MS or LC/MS for endocrinology, female health testing or clinical chemistry.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B563532 Progesterone-d9 CAS No. 15775-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-PQIPVKAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347286
Record name Progesterone-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15775-74-3
Record name Progesterone-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Progesterone-2,2,4,6,6,17α,21,21,21-d9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Progesterone-d9 is the deuterated form of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Due to its near-identical chemical and physical properties to endogenous progesterone, coupled with a distinct mass difference, this compound serves as an indispensable internal standard for highly accurate and sensitive quantification of progesterone in biological matrices.[2][3] Its use is fundamental in mass spectrometry-based applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for steroid hormone analysis.[2][4] This guide provides an in-depth overview of the physical and chemical properties, analytical applications, and biological context of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder. Its structure incorporates nine deuterium atoms, providing a significant mass shift that allows it to be distinguished from unlabeled progesterone in mass spectrometric analyses.

Table 1: Chemical Identifiers and Properties
PropertyValueSource(s)
Chemical Name pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9
IUPAC Name (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
CAS Number 15775-74-3
Molecular Formula C₂₁H₂₁D₉O₂
Molecular Weight 323.5 g/mol
Exact Mass 323.281070909 Da
Purity ≥95% - ≥98%
Isotopic Label Deuterium
Table 2: Physical and Spectroscopic Properties
PropertyValueSource(s)
Appearance A solid; White crystalline powder
Melting Point 128-132 °C
Boiling Point 447.2 ± 45.0 °C at 760 mmHg
Solubility Acetonitrile: 1 mg/ml; Ethanol: 1 mg/ml; Methanol: 1 mg/ml; DMSO: 50 mg/mL (with ultrasonic and warming)
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Polar Surface Area 34.14 Ų
XLogP3 3.9

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of progesterone by GC- or LC-MS. Stable isotope-labeled standards are considered the gold standard in quantitative analysis because they co-elute with the analyte, share similar ionization efficiency and fragmentation patterns, and can correct for analyte loss during sample processing.

General Protocol: Quantification of Progesterone in Plasma using LC-MS/MS

This protocol describes a representative workflow for the extraction and analysis of progesterone from a biological matrix, such as plasma or serum, using this compound as an internal standard.

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • In a centrifuge tube, add a known volume of plasma (e.g., 500 µL).

    • Spike the sample by adding a small, precise volume (e.g., 25 µL) of a known concentration of this compound stock solution (e.g., 1 µg/mL). This step is critical for accurate quantification.

  • Analyte Extraction (Protein Precipitation):

    • Add a protein precipitation agent, such as acetonitrile, to the plasma sample (e.g., a 1:1 or 2:1 ratio of solvent to plasma).

    • Vortex the mixture vigorously to ensure complete precipitation of proteins.

    • Centrifuge the sample at high speed (e.g., 1000 g for 10 min) to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains progesterone and this compound. This supernatant can be directly injected into the LC-MS/MS system or undergo further clean-up or evaporation and reconstitution.

    • Alternative Extraction: Solid Phase Extraction (SPE) can also be used for a cleaner extraction, where the sample is passed through a C4 or C18 cartridge, washed, and then the analyte is eluted with a solvent like methanol.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a liquid chromatography system coupled to a triple quadrupole (QQQ) mass spectrometer.

    • Chromatography: Separate the analytes on a C18 reverse-phase column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection (Multiple Reaction Monitoring - MRM): Monitor specific precursor-to-product ion transitions for both progesterone and this compound to ensure high selectivity and sensitivity.

      • Example Transition for Progesterone: m/z 315.3 → 109.1

      • Example Transition for this compound: m/z 324.1 → 113.1 (or similar, depending on fragmentation)

  • Quantification:

    • Construct a calibration curve using known concentrations of unlabeled progesterone standard spiked with the same concentration of this compound internal standard.

    • Calculate the ratio of the peak area of the progesterone product ion to the peak area of the this compound product ion.

    • Determine the concentration of progesterone in the unknown samples by comparing their peak area ratios to the calibration curve.

Workflow for this compound as an Internal Standard```dot

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_analysis 3. Analysis & Quantification A Biological Sample (e.g., Plasma, Serum) B Spike with this compound (Internal Standard) A->B Add known amount C Protein Precipitation or Solid Phase Extraction B->C D Isolate Supernatant/ Elute Analyte C->D E LC-MS/MS Analysis (MRM Mode) D->E F Calculate Peak Area Ratio (Progesterone / this compound) E->F G Quantify against Calibration Curve F->G

Simplified Progesterone Signaling Pathways.

References

Progesterone-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Progesterone-d9, a deuterated analog of progesterone, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in quantitative analysis, and the biological signaling pathways of its non-deuterated counterpart, progesterone.

Core Data Summary

This compound is a stable, isotopically labeled form of progesterone, widely utilized as an internal standard in analytical chemistry. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 15775-74-3[1][2][3][4][5]
Molecular Formula C₂₁H₂₁D₉O₂
Molecular Weight 323.5 g/mol
Synonyms Pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9, Cyclogest-d₉
Purity ≥98%
Formulation Solid

Application in Quantitative Analysis: Experimental Protocol

This compound is the preferred internal standard for the accurate quantification of progesterone in biological matrices by mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for analyte loss during sample preparation and variations in instrument response.

A generalized experimental workflow for the quantification of progesterone using this compound as an internal standard is detailed below. This protocol is a composite of methodologies described in the literature and may require optimization for specific applications.

Experimental Workflow for Progesterone Quantification

Experimental Workflow cluster_sample_prep 1. Sample Preparation cluster_lc_ms 2. LC-MS/MS Analysis cluster_data_analysis 3. Data Analysis Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Injection Inject Sample into LC-MS/MS Reconstitute->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantify Progesterone based on Peak Area Ratio to this compound Detection->Quantification

Caption: Generalized workflow for progesterone quantification using this compound.

Methodology Details:

  • Sample Preparation :

    • A known concentration of this compound is added to the biological sample.

    • Progesterone and this compound are extracted from the matrix using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis :

    • The reconstituted sample is injected into an LC-MS/MS system.

    • Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.

    • Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both progesterone and this compound are monitored. For example, m/z 315.01 for progesterone and m/z 324.12 for this compound have been reported as molecular ions.

  • Data Analysis :

    • The concentration of progesterone in the sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).

Progesterone Signaling Pathways

Progesterone exerts its biological effects through both classical and non-classical signaling pathways.

Classical (Genomic) Signaling Pathway

The classical pathway involves the binding of progesterone to its intracellular receptors (PR-A and PR-B), which are members of the nuclear receptor superfamily. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs), leading to the regulation of target gene transcription. This genomic mechanism is responsible for many of the long-term effects of progesterone on cellular processes like proliferation and differentiation.

Non-Classical (Non-Genomic) Signaling Pathway

Progesterone can also initiate rapid signaling events that are independent of gene transcription. These non-genomic actions are often mediated by membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway. This can, in turn, influence the activity of other signaling molecules and transcription factors.

Progesterone Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane PR Progesterone->mPR Non-Genomic PR Intracellular PR Progesterone->PR Genomic MAPK MAPK Cascade mPR->MAPK PR_active Activated PR Complex MAPK->PR_active Modulation PR->PR_active PRE Progesterone Response Element (PRE) PR_active->PRE Gene Target Gene Transcription PRE->Gene

Caption: Overview of genomic and non-genomic progesterone signaling pathways.

References

A Technical Guide to High-Purity Progesterone-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Progesterone-d9, a deuterated analog of the endogenous steroid hormone progesterone. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods.

Introduction

This compound (Pregn-4-ene-3,20-dione-d9) is a synthetic, stable isotope-labeled form of progesterone where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties.[1] This characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.[1]

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a comparative summary of the quantitative data available from prominent commercial sources.

SupplierProduct NumberPurity SpecificationIsotopic Enrichment/PurityFormulationCAS Number
Cerilliant (MilliporeSigma) P-070Not specified on product pageNot specified on product page100 µg/mL in Acetonitrile15775-74-3
LGC Standards CDN-D-5385>95% (HPLC)98 atom % D, min 98% Chemical PurityNeat15775-74-3
Cayman Chemical 25047≥98%≥99% deuterated forms (d1-d9); ≤1% d0Solid15775-74-3
Cambridge Isotope Laboratories, Inc. DLM-795398%Not specified on product pageNeat15775-74-3
CDN Isotopes D-5385Not specified on product page98 atom % DNot specified on product page15775-74-3
Selleck Chemicals E8259Not specified on product pageNot specified on product pagePowder15775-74-3
HPC Standards 689061Not specified on product pageNot specified on product page100 µg/ml in Acetonitrile15775-74-3
Acanthus Research Inc. PGT-16-001Not specified on product pageNot specified on product pageNot specified on product pageN/A

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms into the progesterone scaffold. This can be achieved through various chemical strategies, including:

  • Deuterium Exchange Reactions: Utilizing deuterium oxide (D₂O) in the presence of a catalyst to exchange protons for deuterons at specific positions on the progesterone molecule, often at carbons alpha to carbonyl groups.

  • Synthesis from Deuterated Precursors: Incorporating deuterated building blocks into the established steroid synthesis pathways to create the final deuterated progesterone molecule.

The general biosynthetic pathway of progesterone starts from cholesterol, which is converted to pregnenolone. Progesterone is then synthesized from pregnenolone by the action of the 3-beta-hydroxysteroid dehydrogenase/delta-5-4 isomerase enzyme. The deuteration process for this compound is a chemical modification of this naturally occurring steroid.

G General Synthetic Pathway of this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deuteration Chemical Deuteration (e.g., Deuterium Exchange) Progesterone->Deuteration Progesterone_d9 This compound Deuteration->Progesterone_d9

Caption: General pathway for the synthesis of this compound.

Experimental Protocols: this compound as an Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of progesterone in various biological matrices, such as plasma, serum, and saliva. Below are detailed methodologies for its application in GC-MS and LC-MS/MS analysis.

Workflow for Quantitative Analysis using this compound

The general workflow for using this compound as an internal standard in a quantitative assay involves several key steps, from sample preparation to data analysis.

G Workflow for Progesterone Quantification using this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (GC or LC) Evaporation->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of progesterone.

1. Sample Preparation (QuEChERS-based)

  • To 500 µL of plasma in a centrifuge tube, add 25 µL of this compound internal standard solution (1 µg/mL).

  • Add 475 µL of acetonitrile for protein precipitation.

  • Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.

  • Vortex and centrifuge the sample.

  • The supernatant is then directly injected into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an additive like formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Progesterone: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for progesterone analysis, often requiring derivatization to improve the volatility and chromatographic behavior of the steroid.

1. Sample Preparation and Derivatization

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate steroids from the biological matrix.

  • Derivatization: The extracted and dried residue is derivatized to form, for example, trimethylsilyl (TMS) or heptafluorobutyrate (HFB) derivatives. This is a critical step to enhance the thermal stability and volatility of progesterone for GC analysis.

2. Chromatographic Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes, with initial temperatures around 150°C ramping up to over 300°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.

  • Monitored Ions: Specific ions for the derivatized progesterone and this compound are monitored for quantification.

Conclusion

High-purity this compound is an indispensable tool for researchers and scientists in the fields of endocrinology, clinical chemistry, and drug development. Its use as an internal standard in GC-MS and LC-MS/MS assays ensures the highest level of accuracy and precision in the quantification of progesterone. This technical guide provides a comprehensive overview of the commercially available this compound, its synthesis, and detailed experimental protocols for its application, serving as a valuable resource for laboratory professionals.

References

An In-depth Technical Guide to the Stability and Storage of Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for progesterone-d9, a deuterated analog of progesterone widely used as an internal standard in analytical chemistry. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of quantitative analyses in research, clinical diagnostics, and pharmaceutical development. This document outlines storage recommendations for both the solid compound and its solutions, details experimental protocols for stability testing, and provides context on the biological pathways of its non-deuterated counterpart.

This compound: Properties and General Recommendations

This compound is a synthetic, stable isotope-labeled form of progesterone where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based assays to correct for variability during sample preparation and analysis. Its chemical and physical properties are nearly identical to endogenous progesterone, making it an ideal tracer.[1]

General Handling and Safety:

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is intended for research use only and is not for human or veterinary use.

Stability and Storage Conditions

The stability of this compound is dependent on its physical state (solid or in solution) and the environmental conditions to which it is exposed.

Solid Form:

When stored as a solid, this compound is highly stable.[2]

In Solution:

The stability of this compound in solution is less than in its solid form and is highly dependent on the solvent and storage temperature. It is soluble in organic solvents such as acetonitrile, methanol, and ethanol. For stock solutions, the following storage conditions are recommended to minimize degradation.[3]

Physical StateStorage TemperatureDuration of Stability
Solid-20°C≥ 4 years[2]
Stock Solution-80°CUp to 6 months[3]
Stock Solution-20°CUp to 1 month

Note: It is recommended to prepare fresh working solutions from the stock solution and to minimize freeze-thaw cycles.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound as an internal standard, its stability can be assessed using stability-indicating analytical methods, typically following guidelines such as those from the International Council for Harmonisation (ICH). Forced degradation studies are a key component of this assessment, designed to evaluate the compound's stability under various stress conditions.

3.1. General Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) stress->analysis quant Quantify Remaining This compound analysis->quant degradants Identify and Quantify Degradation Products analysis->degradants eval Evaluate Stability Profile and Determine Degradation Pathways quant->eval degradants->eval

General workflow for stability testing of this compound.

3.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. The following are typical conditions used for progesterone, which can be adapted for this compound.

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°C24 hours
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room Temperature24 hours
Thermal Degradation Dry Heat105°C24 hours
Photolytic Degradation UV light (254 nm) and Cool White Fluorescent LightRoom Temperature7 days

3.3. Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is commonly employed.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm or Mass Spectrometry (for this compound)

Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Progesterone Signaling Pathway Overview

While this compound is primarily used as an analytical standard, understanding the biological role of its non-deuterated counterpart is essential for researchers in endocrinology and related fields. Progesterone exerts its effects through both genomic and non-genomic signaling pathways.

4.1. Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of progesterone to its intracellular receptors (PR-A and PR-B), which then translocate to the nucleus and act as transcription factors to regulate gene expression.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR Progesterone Receptor (PR) P4->PR P4_PR Progesterone-PR Complex PR->P4_PR binds P4_PR_nuc Progesterone-PR Complex P4_PR->P4_PR_nuc translocates to PRE Progesterone Response Element (PRE) on DNA Transcription Gene Transcription PRE->Transcription P4_PR_nuc->PRE binds to

Simplified genomic signaling pathway of progesterone.

4.2. Non-Genomic Signaling Pathway

Progesterone can also elicit rapid cellular responses through non-genomic pathways by interacting with membrane-bound progesterone receptors (mPRs). This interaction can activate various intracellular signaling cascades, such as the MAPK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P4 Progesterone mPR Membrane Progesterone Receptor (mPR) P4->mPR binds to Signaling_Cascade Activation of Signaling Cascades (e.g., MAPK) mPR->Signaling_Cascade Cellular_Response Rapid Cellular Response Signaling_Cascade->Cellular_Response

Simplified non-genomic signaling pathway of progesterone.

Conclusion

This compound is a stable compound when stored correctly in its solid form at -20°C. Solutions of this compound are less stable and require storage at ultra-low temperatures (-80°C) for long-term use. For accurate and reproducible results in quantitative assays, it is imperative to adhere to these storage guidelines and to verify the stability of the compound using validated stability-indicating methods, especially when used over extended periods or in new formulations. The experimental protocols and background information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

Introduction: The Imperative for Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Progesterone-d9 as an Internal Standard

In the fields of clinical chemistry, pharmaceutical research, and drug development, the accurate quantification of endogenous molecules like progesterone is paramount. Bioanalytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise accuracy and precision. These variations arise from sample loss during multi-step extraction procedures and from matrix effects, where co-eluting substances from the biological sample can suppress or enhance the ionization of the target analyte.

To correct for these potential inaccuracies, an internal standard (IS) is employed. An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is sufficiently different to be distinguished by the analytical instrument. This compound, a deuterated form of progesterone, serves as the gold standard for this purpose in the quantification of progesterone.[1][2] This guide elucidates the mechanism by which this compound functions as an internal standard, details experimental protocols, presents quantitative performance data, and illustrates the underlying principles of its application.

Core Mechanism: Isotope Dilution Mass Spectrometry

The "mechanism of action" for this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (ID-MS) . This is considered the definitive method for quantitative analysis due to its high accuracy and precision.

The core principle is as follows:

  • Spiking : A precise, known amount of this compound is added to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process.[3]

  • Physicochemical Homogeneity : this compound is structurally identical to progesterone, with the sole difference being the replacement of nine hydrogen atoms with their heavier isotope, deuterium.[4] This minimal change does not significantly alter its chemical properties. Therefore, during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), this compound experiences the same degree of loss or recovery as the endogenous, non-labeled progesterone (the analyte).[1]

  • Co-elution : In the liquid chromatography (LC) phase, this compound exhibits nearly identical retention times to progesterone, meaning they elute from the chromatography column together.

  • Mass Spectrometric Distinction : The key difference is their mass. The nine deuterium atoms give this compound a higher molecular weight (approx. 323.5 g/mol ) compared to progesterone (approx. 314.5 g/mol ). The tandem mass spectrometer (MS/MS) is programmed to specifically monitor the unique precursor-to-product ion transitions for both the analyte and the internal standard simultaneously.

  • Ratio-Based Quantification : The instrument measures the peak area response for the analyte and the peak area response for the internal standard. A ratio of these two areas is calculated. Because both compounds are affected proportionally by experimental variations, their ratio remains constant regardless of sample loss or matrix effects. The concentration of the unknown progesterone in a sample is then calculated by comparing its analyte/IS ratio to the ratios from a calibration curve prepared with known concentrations of progesterone.

This ratiometric approach effectively nullifies analytical variability, leading to highly reliable and reproducible results.

Visualizing the Process and Principle

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Data Processing Sample 1. Biological Sample (e.g., Plasma, Serum) Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Extract 3. Extraction (LLE, SPE, or PPT) Spike->Extract LC 4. LC Separation (Co-elution of Analyte and IS) Extract->LC MS 5. MS/MS Detection (Ionization and Fragmentation) LC->MS Detect Monitor Two Transitions: Progesterone (m/z 315 -> 97) This compound (m/z 324 -> 113) MS->Detect Ratio 6. Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Curve 7. Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quant 8. Determine Unknown Concentration Curve->Quant

Caption: Experimental workflow for progesterone quantification using this compound as an internal standard.

Logical_Relationship cluster_Problem Sources of Analytical Error cluster_Solution The Isotope Dilution Principle cluster_Outcome Result Error1 Inconsistent Sample Recovery (Extraction Loss) Affects Both compounds are affected equally due to identical physicochemical properties Error1->Affects Error2 Variable Matrix Effects (Ion Suppression/Enhancement) Error2->Affects Analyte Progesterone (Analyte) Ratio Ratio of (Analyte / IS) Remains Constant and Proportional to Concentration Analyte->Ratio IS This compound (IS) IS->Ratio Affects->Analyte Affects->IS Result Accurate and Precise Quantification Ratio->Result

Caption: Logical diagram illustrating how this compound corrects for analytical errors.

Example Experimental Protocol: Quantification in Plasma

This section provides a representative, detailed methodology synthesized from validated LC-MS/MS methods.

4.1 Materials and Reagents

  • Standards: Progesterone and this compound analytical standards.

  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, methyl tert-butyl ether.

  • Reagents: Formic acid, ammonium acetate, ultrapure water.

  • Biological Matrix: Drug-free plasma for calibrators and quality controls.

4.2 Sample Preparation (Salting-Out Assisted Liquid/Liquid Extraction)

  • Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., at 50 ng/mL) to each tube and vortex briefly.

  • Add 700 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Add a salting-out agent (e.g., magnesium sulfate and sodium chloride mixture). Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for injection.

4.3 LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Performance Data

The use of this compound enables the development of highly sensitive, linear, and robust assays. The tables below summarize typical validation parameters from published methods.

Table 1: Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Progesterone 315.20 109.10
Progesterone 315.5 97.2
This compound 324.26 113.07

| this compound | 324.3 | 113.1 | |

Table 2: Method Validation and Performance Characteristics

Parameter Reported Value Biological Matrix Reference
Linearity Range 0.05 - 20.00 ng/mL Rat Plasma
5 - 100 ng/mL Mouse Serum
1 - 200 ng/mL Rabbit Plasma
20.0 - 40,000.0 pg/mL Human Plasma
Lower Limit of Quantification (LLOQ) 0.05 ng/mL Rat Plasma
1 ng/mL Rabbit Plasma
20 pg/mL Human Plasma
Intra-day Precision (%RSD) < 6.7% Rat Plasma
0.74 - 8.5% Mouse Serum
Inter-day Precision (%RSD) < 6.7% Rat Plasma
Accuracy (% Nominal or % Error) 94.0 - 103.7% Rat Plasma
1.6 - 14.4% (% Error) Mouse Serum

| Extraction Recovery | 86.0% - 103% | Rabbit Plasma | |

%RSD: Percent Relative Standard Deviation

Conclusion

This compound is not merely a reagent but a crucial component that enables the highest standard of analytical accuracy in progesterone quantification. Its mechanism of action is based on the robust principles of isotope dilution. By perfectly mimicking the behavior of endogenous progesterone through every step of the analytical process while remaining distinct in mass, it allows for the reliable correction of inevitable experimental variations. The data presented demonstrates that methods properly employing this compound as an internal standard achieve the low limits of detection, broad linear ranges, and high degrees of precision and accuracy required for rigorous scientific research, clinical diagnostics, and pharmaceutical development.

References

Key differences between progesterone and Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Differences Between Progesterone and Progesterone-d9

Introduction

Progesterone is an endogenous steroid hormone critical to the menstrual cycle, pregnancy, and embryogenesis. In the realms of pharmaceutical research and clinical diagnostics, accurate quantification of endogenous compounds like progesterone is paramount. This necessitates the use of highly specific and reliable analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard for such quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). This compound is the deuterated analog of progesterone, designed specifically for this purpose.[1]

This technical guide provides a comprehensive comparison between progesterone and this compound, detailing the fundamental differences in their chemical, physical, and metabolic properties. It explores the practical implications of these differences, particularly concerning their application in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.

Chemical and Physical Properties

The core difference between progesterone and this compound lies in their isotopic composition. In this compound, nine hydrogen (¹H) atoms at specific, metabolically stable positions have been replaced with deuterium (²H) atoms.[2] The formal name for this compound is pregn-4-ene-3,20-dione-2,2,4,6,6,17,21,21,21-d9.[2] This isotopic substitution results in a molecule that is chemically and structurally almost identical to progesterone but has a higher molecular weight.

The physical properties of this compound are nearly identical to those of progesterone, which is crucial for its function as an internal standard. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, minimizing analytical variability.[1]

Table 1: Comparison of Physicochemical Properties

PropertyProgesteroneThis compoundReference(s)
Molecular Formula C₂₁H₃₀O₂C₂₁H₂₁D₉O₂[3]
Molecular Weight ~314.46 g/mol ~323.52 g/mol
Monoisotopic Mass ~314.22458 Da~323.28107 Da
CAS Number 57-83-015775-74-3
Melting Point 128-131 °C128-132 °C
Appearance White to off-white solidOff-white to pale yellow solid
Solubility Soluble in acetone, ethanol, chloroformSoluble in acetonitrile, ethanol, methanol, acetone, chloroform

Spectroscopic Differences

The isotopic labeling of this compound introduces distinct and predictable differences in its spectroscopic properties compared to progesterone, which are fundamental to its use in analytical chemistry.

Mass Spectrometry (MS)

In mass spectrometry, this compound is easily distinguished from progesterone due to its mass difference of +9 Daltons. This mass shift allows a mass spectrometer to detect both compounds simultaneously, even if they co-elute chromatographically. In tandem mass spectrometry (MS/MS), both the precursor and product ions of this compound will have a mass shift corresponding to the number of deuterium atoms in the fragment. This high degree of separation in the mass-to-charge ratio (m/z) ensures that there is no cross-talk or interference between the analyte and the internal standard signals.

Table 2: Example Mass Spectrometry Parameters for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)ModeReference(s)
Progesterone315.2 / 315.397 / 109.1ESI+
This compound324.3100 / 113ESI+
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of the two compounds show clear differences:

  • ¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at the 2, 4, 6, 17, and 21 positions are absent because they have been replaced by deuterium.

  • ²H NMR: A deuterium NMR spectrum of this compound would show signals for the deuterium atoms at the labeled positions.

  • ¹³C NMR: In the carbon-13 NMR spectrum, the carbons directly bonded to deuterium atoms (C2, C4, C6, C17, C21) will exhibit splitting into multiplets due to C-D coupling and will have a significantly reduced signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons.

Biological and Metabolic Differences

Receptor Binding and Biological Activity

Stable isotope labeling is not expected to alter the fundamental biological activity of a molecule. This compound is anticipated to have the same binding affinity for the nuclear progesterone receptor (nPR) and membrane progesterone receptors (mPRs) as unlabeled progesterone. Progesterone itself is a potent agonist of the human progesterone receptor, with an EC₅₀ value of approximately 0.5 nM. The three-dimensional structure and electronic properties governing receptor-ligand interactions remain virtually unchanged by the substitution of hydrogen with deuterium. Therefore, this compound is presumed to elicit the same biological response as progesterone.

Figure 1: Simplified Progesterone Signaling Pathways.

Metabolism and the Kinetic Isotope Effect (KIE)

Progesterone is extensively metabolized in the body, primarily by cytochrome P450 enzymes (e.g., CYP3A4) and aldo-keto reductases (e.g., 5α-reductase and 5β-reductase). The major metabolic pathways involve hydroxylation and reduction reactions.

The substitution of hydrogen with deuterium can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate.

This compound is deuterated at positions 2, 4, 6, 17, and 21. While many of these positions are chosen for their relative metabolic stability to prevent isotope loss during analysis, deuteration at sites susceptible to enzymatic attack could potentially retard its metabolism compared to progesterone. This potential for altered metabolic clearance is a key difference, though it does not impact its utility as an internal standard in in vitro assays or when co-administered and analyzed from the same sample.

Application as an Internal Standard in Bioanalysis

The primary and critical application of this compound is as an internal standard for the accurate quantification of progesterone in complex biological matrices like plasma, serum, or tissue homogenates. An ideal internal standard should have physicochemical properties nearly identical to the analyte but be clearly distinguishable by the detector.

Key advantages of using this compound:

  • Correction for Sample Loss: It accurately accounts for any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Correction for Matrix Effects: It compensates for ion suppression or enhancement in the mass spectrometer source, a common issue in bioanalysis.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method achieves high accuracy and reproducibility.

LCMS_Workflow Quantitative Analysis Workflow Using SIL-IS Sample Biological Sample (contains Progesterone) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC LC Separation (Co-elution) Extraction->LC MS Tandem MS Detection (Separation by m/z) LC->MS Quant Quantification (Ratio of Analyte/IS) MS->Quant

Figure 2: Workflow for Progesterone Quantification.

Experimental Protocols

Protocol: Quantification of Progesterone in Human Plasma via LC-MS/MS

This protocol provides a generalized methodology for the determination of progesterone in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Progesterone and this compound certified reference standards.

  • Human plasma (K₂-EDTA).

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid.

  • 96-well collection plates.

2. Standard and Internal Standard Preparation:

  • Prepare primary stock solutions of progesterone and this compound in methanol (e.g., at 1 mg/mL).

  • Prepare a series of working standard solutions of progesterone by serial dilution for the calibration curve (e.g., 0.1 to 100 ng/mL).

  • Prepare a working internal standard (IS) solution of this compound (e.g., at 20 ng/mL) in 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 25 µL of the working IS solution (this compound) to all wells except for blank matrix samples.

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at 30% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495 or Sciex API 4000).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

5. Data Analysis:

  • Integrate the peak areas for both progesterone and this compound.

  • Calculate the peak area ratio (Progesterone / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Protocol LC-MS/MS Experimental Protocol Flowchart cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Aliquot 100 µL Plasma s2 Add 25 µL this compound (IS) s1->s2 s3 Add 300 µL Acetonitrile s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL into LC-MS/MS s5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Figure 3: Flowchart of a typical bioanalytical protocol.

Conclusion

The key difference between progesterone and this compound is the isotopic substitution of nine hydrogen atoms with deuterium, resulting in a +9 Da mass increase. While this modification has a negligible effect on the compound's physicochemical properties and biological receptor binding affinity, it creates a distinct mass spectrometric signature and may introduce a kinetic isotope effect, potentially slowing its metabolic clearance. This unique combination of properties makes this compound an indispensable tool in modern bioanalysis, serving as the gold-standard internal standard for the accurate and precise quantification of progesterone in complex biological matrices.

References

An In-depth Technical Guide to the Applications of Deuterated Steroids in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated steroids, synthetic steroid molecules where one or more hydrogen atoms have been replaced by their stable isotope deuterium, have become indispensable tools in modern scientific research. This technical guide provides a comprehensive overview of the core applications of deuterated steroids, with a focus on their use as internal standards in mass spectrometry, their role in metabolic studies, and their emerging potential as therapeutic agents with enhanced pharmacokinetic profiles.

Deuterated Steroids as Internal Standards in Mass Spectrometry

One of the most widespread applications of deuterated steroids is their use as internal standards (IS) in quantitative analysis by mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][][4][5] The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation, but is distinguishable by its higher mass. Deuterated steroids are ideal for this purpose as their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variations in sample recovery and matrix effects, leading to highly accurate and precise quantification of endogenous steroids in complex biological matrices like serum, plasma, and urine.

Data Presentation: Performance of Deuterated Steroids as Internal Standards

The use of deuterated internal standards significantly improves the analytical performance of steroid hormone assays. The following table summarizes key performance metrics from studies utilizing this methodology.

AnalyteInternal StandardMethodMatrixWithin-day CV (%)Between-day CV (%)Recovery (%)Reference
12 SteroidsDeuterium labeled IS for each analyteHPLC-MS/MSSerum<11.53.5 - 12.290 - 110
Androstenedione¹³C₃-labeled androstenedioneLC-MS/MSSerum/Plasma<2 (5-12 ng/mL), 3.5 (1.5 ng/mL), 5.2 (0.05 ng/mL)-95 - 105 (serum), 91 - 103 (plasma)

CV: Coefficient of Variation

Experimental Protocol: Quantification of Serum Steroids using Isotope Dilution LC-MS/MS

This protocol provides a generalized methodology for the simultaneous quantification of multiple steroids in human serum using deuterated internal standards.

Materials:

  • Serum sample

  • Acetonitrile

  • Water (HPLC grade)

  • Deuterated internal standard mix (containing a deuterated analog for each steroid to be quantified)

  • C8 HPLC column

  • Triple-quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To 200 µL of serum, add 300 µL of acetonitrile containing the deuterated internal standards.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer 450 µL of the supernatant and dilute with 900 µL of water.

  • LC-MS/MS Analysis:

    • Inject 1000 µL of the diluted supernatant onto a C8 HPLC column.

    • Wash the column for 3 minutes to remove interfering substances.

    • Elute the steroids from the column using a gradient elution program.

    • Perform quantitation using multiple reaction monitoring (MRM) on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous steroid to the peak area of its corresponding deuterated internal standard.

    • Quantify the concentration of the endogenous steroid by comparing this ratio to a calibration curve generated using known concentrations of non-labeled standards and a fixed concentration of the deuterated internal standards.

Visualization: Workflow for Steroid Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add Acetonitrile with Deuterated Internal Standards serum->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Dilute Supernatant vortex->supernatant injection Inject onto C8 Column supernatant->injection wash Wash Column injection->wash elution Gradient Elution wash->elution ms_detect MS/MS Detection (MRM) elution->ms_detect peak_ratio Calculate Peak Area Ratios (Analyte/IS) ms_detect->peak_ratio calibration Compare to Calibration Curve peak_ratio->calibration quantification Quantify Steroid Concentration calibration->quantification

Caption: Workflow for quantifying serum steroids using LC-MS/MS with deuterated internal standards.

Applications in Metabolic and Biosynthetic Studies

Deuterated steroids are invaluable tracers for elucidating the complex pathways of steroid biosynthesis and metabolism. By administering a deuterated steroid to a biological system (in vivo or in vitro), researchers can track its conversion into various metabolites using mass spectrometry. This approach allows for the identification of novel metabolic pathways, the determination of hormone production rates, and the investigation of enzyme kinetics.

Experimental Protocol: Tracing Steroid Metabolism

This protocol outlines a general method for studying the metabolism of a deuterated steroid in a cell culture system.

Materials:

  • Cell culture of interest (e.g., hepatocytes, adrenal cells)

  • Deuterated steroid of interest (e.g., [6,7,7-²H₃]progesterone)

  • Cell culture medium and supplements

  • Solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Culture the cells to the desired confluency.

    • Replace the culture medium with fresh medium containing the deuterated steroid at a known concentration.

    • Incubate the cells for a specific period.

  • Extraction:

    • Collect the culture medium.

    • Extract the steroids from the medium using an organic solvent like ethyl acetate.

    • Evaporate the solvent to concentrate the steroid metabolites.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Analyze the sample using LC-MS/MS to identify and quantify the deuterated metabolites. The mass shift introduced by the deuterium label allows for the clear distinction between the administered steroid, its metabolites, and endogenous, non-labeled steroids.

Visualization: Steroid Biosynthesis Pathway

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Caption: Simplified overview of the human steroid biosynthesis pathway.

Deuterated Steroids in Drug Development

A more recent and exciting application of deuterated steroids is in the field of drug development. The "deuterium switch" or "deuterium-containing drug" strategy involves replacing hydrogen atoms with deuterium at specific positions in a drug molecule to alter its pharmacokinetic profile. This modification is based on the kinetic isotope effect (KIE) , where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.

This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By retarding metabolic breakdown, deuteration can lead to several therapeutic advantages:

  • Increased drug exposure and half-life: The drug remains in the body for a longer period.

  • Reduced dosing frequency: This can improve patient compliance.

  • Lower required dose: This can potentially reduce side effects.

  • Altered metabolite profile: Deuteration can shift metabolism away from the formation of toxic or reactive metabolites, improving the drug's safety profile.

Data Presentation: Pharmacokinetic Impact of Deuteration

The following table illustrates the significant impact of deuteration on the pharmacokinetic parameters of methadone in a preclinical study.

CompoundArea Under the Curve (AUC)Maximum Concentration (Cmax)Clearance (L/h/kg)Reference
Methadone--4.7 ± 0.8
d₉-Methadone5.7-fold increase4.4-fold increase0.9 ± 0.3

Visualization: The Deuterium Kinetic Isotope Effect

G Drug_H Drug with C-H bond Metabolism_H CYP450 Metabolism Drug_H->Metabolism_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Metabolism_D CYP450 Metabolism (Slower) Metabolite_D Metabolite (Reduced Formation) Drug_D Drug with C-D bond Drug_D->Metabolism_D Metabolism_D->Metabolite_D

Caption: The kinetic isotope effect slows the metabolism of deuterated drugs.

Conclusion

Deuterated steroids are versatile and powerful tools that have significantly advanced research in endocrinology, analytical chemistry, and pharmacology. From enabling highly accurate quantification of endogenous hormones to unraveling complex metabolic pathways and offering a novel strategy for drug development, the applications of these stable isotope-labeled compounds continue to expand. As analytical instrumentation becomes more sensitive and our understanding of drug metabolism deepens, the role of deuterated steroids in both basic and clinical research is set to become even more prominent.

References

The Role of Progesterone-d9 in Advancing Metabolic Profiling Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key discipline in the post-genomic era, provides a functional readout of the physiological state of a biological system. The accuracy and reliability of these studies hinge on the ability to precisely quantify endogenous metabolites. Stable isotope-labeled internal standards are the gold standard for achieving this, and Progesterone-d9 has emerged as a critical tool for the quantification of progesterone in various biological matrices.[1] This deuterated analog, containing nine deuterium atoms, offers a significant mass shift, making it easily distinguishable from unlabeled progesterone in mass spectrometric analyses and thereby enhancing the accuracy and sensitivity of measurements.[1] This technical guide provides a comprehensive overview of the application of this compound in metabolic profiling, detailing experimental protocols, data presentation, and the underlying principles of its use.

Core Principles: The Advantage of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound is fundamental to robust quantitative bioanalysis.[2] It is introduced at the beginning of the sample preparation process to mimic the behavior of the native analyte throughout the entire analytical procedure.[1] This strategy effectively corrects for analyte loss during sample processing and for variations in ionization efficiency in the mass spectrometer, two major sources of imprecision in LC-MS/MS analysis.[1] While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium is often preferred due to the abundance of hydrogen in organic molecules, making deuterated standards a more accessible and cost-effective option.

However, it is crucial to be aware of the "deuterium isotope effect," which can sometimes cause a slight shift in chromatographic retention time relative to the unlabeled analyte. Careful method development and validation are therefore essential to ensure accurate quantification.

Quantitative Data Summary

The precise quantification of progesterone using this compound relies on optimized mass spectrometry parameters. The following tables summarize key quantitative data for the application of this compound in metabolic profiling studies.

Table 1: Physicochemical Properties of Progesterone and this compound

PropertyProgesteroneThis compound
CAS Number57-83-015775-74-3
Molecular FormulaC₂₁H₃₀O₂C₂₁²H₉H₂₁O₂
Molecular Weight~314.46 g/mol ~323.52 g/mol
Monoisotopic Mass~314.2246 Da~323.2811 Da

Table 2: Exemplary Mass Spectrometry Parameters for Progesterone and this compound

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is the method of choice for quantifying progesterone with this compound as an internal standard. This involves selecting a specific precursor ion and monitoring a specific product ion after fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Progesterone315.297.1
Progesterone315.2109.1
This compound324.2100.1
This compound324.2114.1

Note: Optimal collision energies are instrument-dependent and require empirical determination.

Experimental Protocols

A robust and validated experimental protocol is paramount for obtaining reliable and reproducible results in metabolic profiling studies. The following section outlines a typical workflow for the quantification of progesterone in biological samples using this compound.

Sample Preparation (QuEChERS-based for Plasma)

This protocol is adapted from a method for progesterone quantification in rabbit plasma.

a. Materials:

  • Biological matrix (e.g., plasma)

  • This compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL)

  • Acetonitrile

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

b. Procedure:

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Spike the plasma with a known amount of this compound internal standard solution.

  • Add 800 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Add a mixture of 150 mg of MgSO₄ and 50 mg of NaCl.

  • Vortex again for 1 minute to facilitate phase separation.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant (acetonitrile layer) and transfer it to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

b. Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution should be optimized to achieve good separation of progesterone from other matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • MRM Transitions: Monitor the transitions listed in Table 2.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of both progesterone and this compound for each sample.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of progesterone to the peak area of this compound against the known concentrations of progesterone standards.

  • Quantification: Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic profiling study utilizing this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with This compound sample->add_is extraction Protein Precipitation & Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms integration Peak Integration lcms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for progesterone quantification.

Progesterone Metabolism Pathway

Understanding the metabolic fate of progesterone is crucial for interpreting metabolic profiling data. The following diagram outlines the primary metabolic pathways of progesterone.

progesterone_metabolism Progesterone Progesterone Pregnanedione 5α-Pregnane-3,20-dione Progesterone->Pregnanedione 5α-reductase Pregnanolone Pregnanolone (3α-hydroxy-5β-pregnan-20-one) Progesterone->Pregnanolone 5β-reductase & 3α-hydroxysteroid dehydrogenase Hydroxyprogesterone 20α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 20α-hydroxysteroid dehydrogenase Allopregnanolone Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) Pregnanedione->Allopregnanolone 3α-hydroxysteroid dehydrogenase

Caption: Simplified metabolic pathway of progesterone.

Conclusion

This compound is an indispensable tool in modern metabolic profiling, enabling the accurate and precise quantification of endogenous progesterone. Its use as an internal standard corrects for analytical variability, leading to high-quality, reproducible data that is essential for advancing our understanding of endocrinology, drug development, and various disease states. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to incorporate this compound into their metabolic profiling workflows, ultimately contributing to more robust and impactful scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Progesterone-d9 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of progesterone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Progesterone-d9 as an internal standard.

Introduction

Progesterone is a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1][2] Accurate quantification of progesterone in biological samples is essential for various research fields, including endocrinology, clinical chemistry, and pharmacokinetic studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for progesterone analysis, overcoming the limitations of traditional immunoassays.[5]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This compound, a deuterated form of progesterone, is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte. This ensures that it co-elutes during chromatography and exhibits similar ionization efficiency, effectively compensating for variations during sample preparation and analysis, leading to highly accurate and precise results.

Experimental Protocols

Several methods for sample preparation and LC-MS/MS analysis have been developed and validated. The choice of method may depend on the biological matrix, required sensitivity, and available equipment.

Protocol 1: Salting-Out Assisted Liquid/Liquid Extraction (SALLE) for Rat Plasma

This protocol is suitable for the analysis of progesterone in rat plasma and offers a balance of simplicity and effectiveness.

1. Sample Preparation:

  • To 100 µL of rat plasma, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Add 150 mg of a salting-out agent (e.g., a mixture of magnesium sulfate and sodium chloride).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: CAPCELL PAK C18 MGIII (100 mm × 2.0 mm, 5 µm) or equivalent.

  • Mobile Phase: Gradient elution with Methanol (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 5 µL.

  • MS System: API 4000 LC-MS/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Protein Precipitation for Human Plasma

This is a rapid and straightforward method suitable for high-throughput analysis.

1. Sample Preparation:

  • To a suitable volume of human plasma, add this compound internal standard (e.g., to a final concentration of 10 ng/mL).

  • Add three volumes of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: Typically between 0.3 and 0.5 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Detection: MRM.

Protocol 3: QuEChERS-Based Method for Rabbit Plasma

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation.

1. Sample Preparation:

  • To 500 µL of rabbit plasma, add 25 µL of this compound internal standard solution.

  • Add 1 mL of acetonitrile.

  • Add a salt mixture (e.g., 150 mg of MgSO₄ and 50 mg of NaCl).

  • Vortex thoroughly.

  • Centrifuge to separate the layers.

  • The supernatant can be directly injected for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: An LC 1290 coupled with a 6460 QQQ mass spectrometer or equivalent.

  • Column: Eclipse plus Agilent XD8 C18 column (150 × 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient of deionized water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 0.5 mL/minute.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Detection: MRM.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for progesterone analysis using this compound as an internal standard.

Parameter Method 1 (Rat Plasma) Method 2 (Rabbit Plasma) Method 3 (Human Plasma) Method 4 (Mouse Serum)
Linearity Range 0.05 - 20.00 ng/mL1 - 200 ng/mL0.5 - 1000 ng/mL5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99Not Specified0.9984 - 0.9998Not Specified
Intra-day Precision (%RSD) < 6.7%< 5.5%< 15.24% (Low QC), < 5.38% (Other QCs)0.74 - 8.5%
Inter-day Precision (%RSD) < 6.7%Not Specified< 15.24% (Low QC), < 5.38% (Other QCs)Not Specified
Accuracy (% Nominal) 94.0 - 103.7%86.0 - 103% (as Recovery)Within ± 11.40% (Low QC), ± 7.24% (Other QCs)1.6 - 14.4% (% Error)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL1 ng/mL0.5 ng/mL5 ng/mL
Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Progesterone315.20109.10
This compound324.26113.07
Progesterone315.3109.1
Progesterone-d8323.4113.1
Progesterone315.0910Not Specified
This compound324.1230Not Specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Biological Matrix (e.g., Plasma, Serum) add_is Add this compound (Internal Standard) plasma->add_is extraction Extraction (SALLE, PP, or QuEChERS) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization ms_detection Detection (MRM) ms_ionization->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: General workflow for progesterone analysis using LC-MS/MS.

signaling_pathway cluster_process Analytical Process Progesterone Progesterone Sample_Prep Sample Preparation (Extraction, Cleanup) Progesterone->Sample_Prep Progesterone_d9 This compound (Internal Standard) Progesterone_d9->Sample_Prep Sample_Matrix Biological Matrix Sample_Matrix->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Compensation for Loss/Variation Data_Processing Data Processing (Peak Area Ratio vs. Concentration) LC_MS_Analysis->Data_Processing Final_Concentration Accurate Progesterone Concentration Data_Processing->Final_Concentration

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application Note: Quantification of Progesterone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of progesterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Progesterone-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for clinical research, pharmacokinetic studies, and other applications requiring reliable progesterone measurement.

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[3] Accurate measurement of its concentration in plasma is vital for various research areas, including endocrinology, reproductive medicine, and drug development. While immunoassays have traditionally been used, they can suffer from a lack of specificity.[4][5] LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its superior specificity, sensitivity, and ability to multiplex. The use of a stable isotope-labeled internal standard, such as this compound, which is chemically and physically almost identical to the analyte, is critical for correcting analytical variability and achieving reliable quantification. This document provides a detailed protocol for the determination of progesterone in human plasma using this compound and LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of progesterone in human plasma is depicted below.

Progesterone Quantification Workflow sp1 Plasma Sample Collection (K2-EDTA) sp2 Aliquoting Plasma sp1->sp2 sp3 Addition of This compound (IS) sp2->sp3 sp4 Protein Precipitation (e.g., with Acetonitrile) sp3->sp4 sp5 Vortexing and Centrifugation sp4->sp5 sp6 Supernatant Collection sp5->sp6 lcms1 Injection into LC-MS/MS System sp6->lcms1 lcms2 Chromatographic Separation (C18 Column) lcms1->lcms2 lcms3 Electrospray Ionization (ESI+) lcms2->lcms3 lcms4 Mass Spectrometric Detection (MRM Mode) lcms3->lcms4 da1 Peak Integration lcms4->da1 da2 Ratio Calculation (Analyte/IS) da1->da2 da3 Calibration Curve Generation da2->da3 da4 Concentration Determination da3->da4

Caption: Workflow for Progesterone Quantification.

Materials and Reagents

  • Progesterone (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

  • Microcentrifuge Tubes

  • Autosampler Vials

Instrumentation

  • Liquid Chromatography System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000, Agilent 6460 Triple Quadrupole)

  • Analytical Column: Reversed-phase C18 column (e.g., 100 mm × 2.0 mm, 5 µm)

Detailed Protocols

Preparation of Stock and Working Solutions
  • Progesterone Stock Solution (1 mg/mL): Accurately weigh and dissolve progesterone reference standard in methanol.

  • This compound Stock Solution (100 µg/mL): Prepare by dissolving this compound in acetonitrile or as supplied.

  • Working Standards: Serially dilute the progesterone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown plasma samples.

  • Pipette 200 µL of plasma into the appropriately labeled tubes.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 500 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The logical flow of the analytical method is outlined below.

LC-MS_MS_Method_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_col C18 Reversed-Phase Column lc_mob Mobile Phase Gradient (Water/Methanol with Formic Acid) lc_col->lc_mob lc_flow Constant Flow Rate (e.g., 0.45 mL/min) lc_mob->lc_flow ms_ion Positive Electrospray Ionization (ESI+) lc_flow->ms_ion Eluent Transfer ms_mrm Multiple Reaction Monitoring (MRM) ms_ion->ms_mrm ms_trans Specific Precursor → Product Ion Transitions ms_mrm->ms_trans

Caption: LC-MS/MS Analytical Method Overview.

Liquid Chromatography Parameters
ParameterValue
Column C18, 100 mm x 2.0 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.45 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Gradient Isocratic or gradient elution may be used. A typical gradient starts at 50% B, ramps to 98% B, holds, and returns to initial conditions.
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions

The following precursor-to-product ion transitions are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Progesterone 315.2 / 315.3109.1 / 97.0
This compound 324.26113.07
**

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for progesterone and this compound using the instrument's software.

  • Response Ratio: Calculate the peak area ratio of progesterone to this compound for all standards, QCs, and samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Concentration Calculation: Determine the concentration of progesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described method is typically validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Representative performance data from published methods are summarized below.

ParameterTypical Value / Range
Linearity Range 0.05 - 20.00 ng/mL or 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Nominal) 94.0% - 103.7%
Intra-day Precision (% RSD) < 6.7%
Inter-day Precision (% RSD) < 6.7%
Recovery 86.0% - 103%

Conclusion

The LC-MS/MS method presented provides a highly specific, sensitive, and reliable approach for the quantification of progesterone in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy by compensating for potential analytical variations. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research setting. This application note offers a comprehensive protocol that can be adapted and validated in any laboratory equipped with standard LC-MS/MS instrumentation.

References

Application Note: High-Recovery Solid-Phase Extraction of Progesterone-d9 for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of deuterated progesterone (Progesterone-d9) from biological matrices, intended for use as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals requiring accurate and precise quantification of progesterone in complex samples such as plasma and serum.

This compound is a stable isotope-labeled internal standard essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of bioanalytical methods.[1][2] Solid-phase extraction is a widely adopted technique for sample cleanup and concentration, offering cleaner extracts and higher analyte recovery compared to traditional liquid-liquid extraction.[3][4] This protocol focuses on the use of reversed-phase SPE cartridges for the effective extraction of progesterone and its deuterated analog.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction of this compound from biological samples prior to LC-MS/MS analysis. This compound serves as an internal standard for the quantification of endogenous progesterone.[5]

Materials and Reagents:

  • SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Sample Pre-treatment:

  • Thaw biological samples (e.g., plasma, serum) at room temperature.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube.

  • Spike the supernatant with the this compound internal standard solution.

  • Dilute the sample with water to reduce viscosity and facilitate loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Ensure the sorbent remains wetted.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a consistent and slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-30% methanol in water) to remove polar interferences. This step is critical for removing matrix components that can cause ion suppression in the mass spectrometer.

  • Drying: Dry the cartridge under vacuum for approximately 5 minutes to remove any residual wash solvent.

  • Elution: Elute the this compound and progesterone with 1 mL of a strong organic solvent such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Quantitative Data Summary

The following table summarizes typical performance characteristics of methods utilizing this compound as an internal standard with SPE for the quantification of progesterone.

ParameterTypical ValueReference
Linearity Range0.05 - 200 ng/mL
Lower Limit of Quantification (LLOQ)0.05 - 1 ng/mL
Intra-day Precision (%RSD)< 6.7%
Inter-day Precision (%RSD)< 6.7%
Accuracy (% Nominal)94.0 - 103.7%
Recovery86.0 - 103%

Visualized Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) Spike Spike with this compound Sample->Spike Pretreat Pre-treatment (Dilution/Centrifugation) Spike->Pretreat Condition 1. Condition Cartridge (Methanol) Pretreat->Condition Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute Analyte (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction Workflow for this compound.

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway, it is used to quantify progesterone, which has well-defined signaling mechanisms. The following diagram illustrates the classical progesterone signaling pathway.

Progesterone_Signaling cluster_cell Target Cell P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds HSP Heat Shock Proteins (HSP) P4_PR P4-PR Complex PR->P4_PR Conformational Change Dimer PR Dimerization P4_PR->Dimer Nucleus Nucleus Dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) Dimer->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein

References

Application Note: High-Throughput and Efficient Sample Preparation Techniques for Progesterone-d9 Quantification in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for three common sample preparation techniques for the quantification of Progesterone-d9 in human serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a step-by-step protocol, a visual workflow diagram, and a summary of expected quantitative performance data. The selection of the most appropriate technique will depend on the specific requirements of the assay, such as desired cleanliness of the extract, sample throughput, and cost considerations.

Introduction

Progesterone is a steroid hormone essential for the regulation of the menstrual cycle and pregnancy. Its deuterated analog, this compound, is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. Effective sample preparation is a critical step to remove interferences from the complex serum matrix, such as proteins and phospholipids, which can cause ion suppression and adversely affect the performance of the LC-MS/MS assay. This document outlines and compares three robust methods for the extraction of this compound from human serum.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, making it suitable for high-throughput applications. It involves the addition of a water-miscible organic solvent to the serum sample to denature and precipitate proteins.

Experimental Protocol
  • To 100 µL of serum sample in a microcentrifuge tube, add a working solution of this compound internal standard.

  • Add 400 µL of cold acetonitrile to the sample.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant containing the analyte and internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Workflow Diagram

cluster_0 Protein Precipitation Workflow start Start: 100 µL Serum add_is Add this compound IS start->add_is add_acn Add 400 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min, 13,000-15,000 x g) vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Protein Precipitation Workflow Diagram

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE provides a cleaner extract compared to PPT.

Experimental Protocol
  • To 100 µL of serum sample in a glass tube, add a working solution of this compound internal standard.

  • Add 3.0 mL of an extraction solvent such as hexane or a 1:1 mixture of methyl tert-butyl ether (MTBE) and hexane.[3]

  • Vigorously shake or vortex the mixture for 20 minutes to ensure efficient extraction.[4]

  • Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.[4]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

cluster_1 Liquid-Liquid Extraction Workflow start Start: 100 µL Serum add_is Add this compound IS start->add_is add_solvent Add 3.0 mL Extraction Solvent add_is->add_solvent vortex Vortex (20 min) add_solvent->vortex centrifuge Centrifuge (5 min, 2000 rpm) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis. This method typically yields the cleanest extracts.

Experimental Protocol
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of serum, add the this compound internal standard. Dilute the sample with an equal volume of water or a suitable buffer before loading it onto the conditioned SPE cartridge at a flow rate of approximately 0.1 mL/min.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove polar and non-polar interferences, respectively.

  • Elution: Elute the this compound with 1 mL of ethyl acetate at a flow rate of 0.1 mL/min.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

cluster_2 Solid-Phase Extraction Workflow start Start: C18 SPE Cartridge condition Condition (Methanol, Water) start->condition load Load Serum Sample + IS condition->load wash1 Wash (Water) load->wash1 wash2 Wash (Hexane) wash1->wash2 elute Elute (Ethyl Acetate) wash2->elute collect_eluate Collect Eluate elute->collect_eluate evaporate Evaporate to Dryness collect_eluate->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow Diagram

Quantitative Data Summary

The following table summarizes the performance characteristics of the described sample preparation techniques based on published data.

ParameterProtein Precipitation (QuEChERS)Liquid-Liquid ExtractionSolid-Phase Extraction
Recovery 86.0% - 103%70% - 80%87% - 101%
Throughput HighMediumLow to Medium
Extract Cleanliness LowMediumHigh
Cost per Sample LowLow to MediumHigh
Automation Potential HighMediumHigh

Conclusion

The choice of sample preparation technique for this compound in serum is a critical decision that impacts the overall performance and efficiency of the bioanalytical method. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with moderate throughput. Solid-phase extraction delivers the highest level of extract purity, which is often necessary for achieving the lowest limits of quantification, albeit at a higher cost and lower throughput unless automated. Researchers should select the method that best aligns with their specific analytical goals and laboratory capabilities.

References

Application Notes and Protocols for the Quantification of Progesterone in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS) with Progesterone-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the quantitative analysis of progesterone in human serum samples using gas chromatography-mass spectrometry (GC-MS). The protocol incorporates a robust liquid-liquid extraction (LLE) procedure, followed by chemical derivatization to enhance analyte volatility and ionization efficiency. Progesterone-d9 is utilized as an internal standard to ensure high accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for progesterone quantification in a clinical or research setting.

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Accurate measurement of its concentration in biological fluids is essential for various clinical diagnostics and research applications, including fertility assessment, monitoring of pregnancy, and in the development of hormonal therapies. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of steroids. However, the inherent low volatility of progesterone necessitates a derivatization step prior to GC-MS analysis. This protocol details a validated method employing trimethylsilyl (TMS) derivatization and the use of a deuterated internal standard (this compound) for precise and accurate quantification.

Experimental Protocols

Materials and Reagents
  • Progesterone certified reference material

  • This compound (isotopic internal standard)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Hexane, HPLC grade

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Human serum (drug-free)

  • Calibrated pipettes and sterile polypropylene tubes

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of progesterone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the progesterone stock solution with methanol to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the progesterone working standard solutions into blank human serum to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 75, and 750 ng/mL) in a similar manner.

Sample Preparation (Liquid-Liquid Extraction and Derivatization)
  • Aliquoting: To 500 µL of serum sample, calibration standard, or QC in a polypropylene tube, add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Extraction: Add 5 mL of MTBE to each tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Isolation of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried extract, add 50 µL of MSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Cap the vials tightly and heat at 65°C for 30 minutes.[1]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Progesterone-TMS: m/z 386 (Quantifier), m/z 371 (Qualifier) This compound-TMS: m/z 395 (Quantifier)
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

Data Presentation

Quantitative Method Validation Summary

The method should be validated for linearity, sensitivity, accuracy, precision, and recovery. The following table summarizes typical performance data for a validated GC-MS method for progesterone.

Validation Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 90%

Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Serum Sample (500 µL) Add_IS Add this compound Internal Standard (50 µL) Sample->Add_IS Extraction Liquid-Liquid Extraction with MTBE (5 mL) Add_IS->Extraction Centrifuge Centrifugation (4000 rpm, 10 min) Extraction->Centrifuge Evaporation Evaporation of Organic Layer Centrifuge->Evaporation Derivatization TMS Derivatization with MSTFA + 1% TMCS Evaporation->Derivatization GC_MS GC-MS Injection and Analysis Derivatization->GC_MS Integration Peak Integration GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for progesterone quantification.

Logical_Relationship Progesterone Progesterone (in serum) Extraction Extraction Progesterone->Extraction Progesterone_d9 This compound (Internal Standard) Progesterone_d9->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Concentration Concentration Determination Ratio->Concentration

Caption: Logical relationship of the analytical method.

References

Application Notes: Progesterone-d9 for Pharmacokinetic Studies of Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Progesterone is an endogenous steroid hormone crucial for the menstrual cycle, pregnancy, and embryogenesis. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of both endogenous and administered progesterone. To ensure accurate quantification of progesterone in biological matrices, a robust analytical method is required. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations during sample preparation and analysis. Progesterone-d9, a deuterated analog of progesterone, serves as an ideal internal standard for these studies due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio (m/z). This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of progesterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the biological samples (e.g., plasma, serum) as an internal standard. Both progesterone and this compound are then extracted from the matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer. The ratio of the peak area of progesterone to the peak area of this compound is used to calculate the concentration of progesterone in the sample, referencing a calibration curve prepared with known concentrations of progesterone and a constant concentration of this compound. This approach ensures high accuracy and precision by correcting for any analyte loss during sample processing and any fluctuations in the instrument's response.

Experimental Protocols

Several well-established protocols for the quantification of progesterone using this compound as an internal standard have been published. Below are detailed methodologies from representative studies.

Protocol 1: Salting-Out Assisted Liquid/Liquid Extraction (SALLE) for Rat Plasma

This protocol is adapted from a study developing and validating an LC-MS/MS assay for progesterone in rat plasma[1][2].

  • Materials and Reagents:

    • Progesterone and this compound analytical standards

    • Methanol (LC-MS grade)

    • Formic acid (0.1% aqueous solution)

    • Acetonitrile (LC-MS grade)

    • Magnesium sulfate and sodium chloride (for SALLE)

    • Ultrapure water

    • Rat plasma (blank)

  • Sample Preparation:

    • Thaw rat plasma samples at room temperature.

    • Pipette 500 µL of plasma into a 2 mL centrifuge tube.

    • Add 25 µL of this compound internal standard solution (e.g., 1 µg/mL in acetonitrile).

    • Add 475 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.

    • Centrifuge the tubes at 6000 rpm for 10 minutes.

    • Transfer the supernatant (acetonitrile layer) to a clean tube.

    • The supernatant can be directly injected into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: CAPCELL PAK C18 MGIII (100 mm × 2.0 mm, 5 µm)[1][2].

      • Mobile Phase: A gradient of methanol and 0.1% aqueous formic acid solution[1].

      • Flow Rate: 0.45 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Progesterone: m/z 315.20 → 109.10.

        • This compound: m/z 324.26 → 113.07.

Protocol 2: QuEChERS-Based Sample Preparation for Rabbit Plasma

This protocol is based on a rapid and effective method for quantifying progesterone in rabbit plasma.

  • Materials and Reagents:

    • Progesterone and this compound analytical standards

    • Acetonitrile (LC-MS grade)

    • Formic acid (0.1% in both water and acetonitrile)

    • Magnesium sulfate and sodium chloride (QuEChERS salts)

    • Ethanol

    • Ultrapure water

    • Rabbit plasma (blank)

  • Sample Preparation:

    • Bring rabbit plasma samples to room temperature.

    • Pipette 500 µL of plasma into a 2 mL centrifuge tube.

    • Add 25 µL of this compound internal standard solution (1 µg/mL).

    • Add 475 µL of acetonitrile.

    • Add a mixture of magnesium sulfate and sodium chloride for phase partitioning.

    • Vortex vigorously.

    • Centrifuge to separate the layers.

    • Collect the supernatant for direct injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Instrument: Agilent LC 1290.

      • Column: Eclipse plus Agilent XD8 C18 (150 × 2.1 mm, 3.5 µm).

      • Mobile Phase: Deionized water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Gradient Program: Start at 10% B for 2 minutes, increase to 90% B in 2.5 minutes, hold for 4 minutes, then return to 10% B in 1 minute.

      • Flow Rate: 0.5 mL/minute.

    • Mass Spectrometry:

      • Instrument: Agilent 6460 QQQ.

      • Ionization Mode: Positive electrospray ionization.

Protocol 3: Protein Precipitation for Human Plasma

This protocol utilizes a simple protein precipitation method for sample preparation from human plasma.

  • Materials and Reagents:

    • Progesterone and this compound (or d8-progesterone) analytical standards

    • Acetonitrile or other suitable organic solvent

    • Human plasma (K2-EDTA)

    • Ultrapure water

  • Sample Preparation:

    • Pipette a specific volume of human plasma into a centrifuge tube.

    • Add the internal standard solution (this compound or d8-progesterone).

    • Add a volume of cold acetonitrile (typically 3 times the plasma volume) to precipitate the proteins.

    • Vortex the sample thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube for analysis.

  • LC-MS/MS Conditions:

    • Mass Spectrometry:

      • Instrument: API 4000 LC-MS/MS system.

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (using d8-progesterone):

        • Progesterone: m/z 315.3 → 109.1.

        • Progesterone-d8: m/z 323.4 → 113.1.

Data Presentation

Table 1: LC-MS/MS Parameters for Progesterone Quantification

ParameterStudy 1 (Rat Plasma)Study 2 (Rabbit Plasma)Study 3 (Human Plasma)
Internal Standard This compoundThis compoundProgesterone-d8
LC Column CAPCELL PAK C18 MGIII (100x2.0mm, 5µm)Eclipse plus Agilent XD8 C18 (150x2.1mm, 3.5µm)Not Specified
Mobile Phase Methanol and 0.1% Formic Acid (aq)Water + 0.1% Formic Acid & Acetonitrile + 0.1% Formic AcidNot Specified
Flow Rate 0.45 mL/min0.5 mL/minNot Specified
Ionization Mode ESI PositiveESI PositiveESI Positive
Progesterone Transition m/z 315.20 → 109.10Not Specifiedm/z 315.3 → 109.1
IS Transition m/z 324.26 → 113.07Not Specifiedm/z 323.4 → 113.1

Table 2: Method Validation Summary

ParameterStudy 1 (Rat Plasma)Study 2 (Rabbit Plasma)Study 3 (Human Plasma)
Linearity Range 0.05 - 20.00 ng/mL1 - 200 ng/mL0.5 - 1000 ng/mL
LLOQ 0.05 ng/mL1 ng/mL0.5 ng/mL (500 pg/mL)
Intra-day Precision (%RSD) < 6.7%< 5.5%< 10.59% at LLOQ, < 6.89% others
Inter-day Precision (%RSD) < 6.7%Not SpecifiedNot Specified
Accuracy (% Nominal) 94.0 - 103.7%Not Specified± 9.95%
Recovery Not Specified86.0 - 103%Not Specified

Visualizations

Experimental Workflow for Pharmacokinetic Analysis of Progesterone

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & PK Analysis Animal_Dosing Animal Dosing with Progesterone Formulation Blood_Sampling Time-course Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation via Centrifugation Blood_Sampling->Plasma_Separation Spiking Spike Plasma with this compound (IS) Plasma_Separation->Spiking Extraction Extraction (e.g., SALLE, QuEChERS, Protein Precipitation) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Area Integration Mass_Spec->Peak_Integration Concentration_Calc Concentration Calculation using Calibration Curve Peak_Integration->Concentration_Calc PK_Modeling Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Concentration_Calc->PK_Modeling

Caption: Workflow for a typical pharmacokinetic study of progesterone using this compound as an internal standard.

Logical Relationship of Isotope Dilution Method

G cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing & Analysis cluster_quantification Quantification Progesterone Progesterone (Analyte) (Unknown Concentration) Combined_Sample Combined Sample Progesterone->Combined_Sample Progesterone_d9 This compound (IS) (Known Concentration) Progesterone_d9->Combined_Sample Extraction Extraction & Cleanup Combined_Sample->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Peak_Area_Ratio Peak Area Ratio (Progesterone / this compound) LC_MS_MS->Peak_Area_Ratio Final_Concentration Final Progesterone Concentration Peak_Area_Ratio->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration

Caption: Logical diagram illustrating the principle of isotope dilution for progesterone quantification using this compound.

References

Application Notes and Protocols: The Use of Progesterone-d9 in Endocrinology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary applications of Progesterone-d9 in endocrinology research, with a focus on its use as an internal standard in quantitative mass spectrometry. This document includes experimental protocols, quantitative data summaries, and diagrams of relevant biological pathways and workflows.

Introduction to this compound

This compound is a deuterated analog of progesterone, a critical steroid hormone in the menstrual cycle, pregnancy, and embryogenesis.[1][2][3][4] In endocrinology research, accurate quantification of endogenous progesterone levels is crucial for understanding physiological and pathological processes. This compound serves as an invaluable tool, primarily as an internal standard in isotope dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its nine deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled progesterone, thereby correcting for matrix effects and variations during sample preparation and analysis.

Core Application: Internal Standard for Progesterone Quantification by LC-MS/MS

The gold standard for accurate and sensitive quantification of progesterone in biological matrices is LC-MS/MS, with this compound being the internal standard of choice. This method overcomes the limitations of traditional immunoassays, which can suffer from cross-reactivity with other steroids.

Summary of Quantitative Data from LC-MS/MS Studies

The following table summarizes key validation parameters from various studies that have utilized this compound for the quantification of progesterone in different biological matrices.

Parameter Study 1 (Rabbit Plasma) Study 2 (Rat Plasma) Study 3 (Human Plasma)
Linearity Range 1 - 200 ng/mL0.05 - 20.00 ng/mL0.3 - 25 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.05 ng/mL0.3 ng/mL
Intra-day Precision (%RSD) < 5.5%< 6.7%Not Reported
Inter-day Precision (%RSD) Not Reported< 6.7%Not Reported
Accuracy (% Nominal) 86.0% - 103%94.0% - 103.7%Not Reported
Recovery 86.0% - 103%Not ReportedNot Reported
Detailed Experimental Protocol: Quantification of Progesterone in Plasma/Serum by LC-MS/MS

This protocol is a generalized procedure based on common methodologies described in the literature.

2.2.1. Materials and Reagents

  • Progesterone standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (plasma or serum)

  • Solid Phase Extraction (SPE) cartridges or reagents for liquid-liquid extraction (LLE) or protein precipitation (PPT).

2.2.2. Sample Preparation (Protein Precipitation Method)

  • Thaw plasma/serum samples at room temperature.

  • To 100 µL of plasma/serum, add 10 µL of this compound working solution (concentration will depend on the expected range of endogenous progesterone).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.2.3. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute progesterone, followed by a re-equilibration step.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40°C.

2.2.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Progesterone: m/z 315.2 → 97.1 or m/z 315.2 → 109.1

    • This compound: m/z 324.3 → 100.1 or m/z 324.3 → 113.1

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

2.2.5. Data Analysis

  • Quantify progesterone by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of progesterone in the samples from the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataAnalysis Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike PPT Protein Precipitation (ACN) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Area Ratio Calculation (Progesterone/Progesterone-d9) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: LC-MS/MS workflow for progesterone quantification.

Other Potential Applications in Endocrinology Research

While the primary use of this compound is in mass spectrometry, its properties as a stable isotope-labeled analog of progesterone suggest potential utility in other areas, although these are less commonly documented.

Metabolic Studies

This compound can be used to trace the metabolic fate of progesterone in vivo or in vitro. By administering this compound, researchers can use mass spectrometry to identify and quantify its metabolites, distinguishing them from endogenous pools. This is valuable for studying the activity of enzymes involved in steroid metabolism.

Pharmacokinetic (PK) Studies

In the development of new progesterone formulations or delivery systems, this compound can be used in conjunction with the unlabeled drug to assess bioavailability and other pharmacokinetic parameters.

Immunoassays and Receptor Binding Assays: A Note on Limited Applicability

Immunoassays: Competitive immunoassays for progesterone typically utilize progesterone conjugated to an enzyme or a radiolabel. The principle relies on the competition between the labeled and unlabeled progesterone for a limited number of antibody binding sites. The use of a deuterated standard like this compound is not conventional in this format, as the mass difference is not detected by the antibody-based signal generation method.

Receptor Binding Assays: These assays measure the affinity of a ligand for its receptor. Typically, a radiolabeled or fluorescently labeled ligand is used. While this compound has a very similar chemical structure to progesterone and is expected to have a similar binding affinity for the progesterone receptor, its use in a standard competitive binding assay would still require a labeled tracer to be competed against. The deuterium labeling itself does not provide a signal for detection in these assay formats.

Progesterone Signaling Pathways

Understanding the mechanism of progesterone action is fundamental in endocrinology. Progesterone exerts its effects through both genomic and non-genomic signaling pathways.

Classical (Genomic) Signaling Pathway

In the classical pathway, progesterone binds to its intracellular receptors (PR-A and PR-B), which are ligand-activated transcription factors. Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.

Genomic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR_HSP Inactive PR-HSP Complex P4->PR_HSP PR Progesterone Receptor (PR-A / PR-B) PR_P4 Active PR-Progesterone Complex PR->PR_P4 Progesterone Binding HSP HSP PR_HSP->PR HSP dissociation Dimer PR Dimer PR_P4->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical genomic progesterone signaling pathway.

Non-Genomic Signaling Pathway

Progesterone can also elicit rapid, non-genomic effects by interacting with membrane-bound progesterone receptors (mPRs) or by modulating the activity of other signaling molecules in the cytoplasm. These pathways often involve the activation of kinase cascades and changes in intracellular calcium levels.

NonGenomic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P4 Progesterone mPR Membrane Progesterone Receptor (mPR) P4->mPR G_protein G-Protein mPR->G_protein Kinase_Cascade Kinase Cascade (e.g., MAPK) G_protein->Kinase_Cascade Ca_Influx Ca2+ Influx G_protein->Ca_Influx Response Rapid Cellular Response Kinase_Cascade->Response Ca_Influx->Response

Caption: Non-genomic progesterone signaling pathway.

Conclusion

This compound is an essential tool for endocrinology researchers, particularly for the accurate quantification of progesterone in biological samples using LC-MS/MS. Its use as an internal standard ensures high precision and accuracy, which is critical for both basic research and clinical applications. While its utility in other assay formats like immunoassays and receptor binding assays is limited, its role in mass spectrometry-based applications, including metabolic and pharmacokinetic studies, is well-established and indispensable.

References

Application Note: Quantitative Analysis of Progesterone in Biological Matrices using Isotope Dilution Mass Spectrometry with Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Accurate quantification of progesterone in biological matrices is essential for clinical diagnostics, reproductive medicine, and pharmacokinetic studies.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification of small molecules. This method utilizes a stable isotope-labeled internal standard, in this case, Progesterone-d9, which is chemically identical to the analyte but mass-shifted. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[3]

This application note provides a detailed protocol for the quantification of progesterone in plasma/serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the IDMS-based quantification of progesterone is depicted below.

Progesterone IDMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for progesterone quantification.

Detailed Experimental Protocols

This section outlines three common sample preparation protocols: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Aliquot 250 µL of serum or plasma into a clean microcentrifuge tube.[4]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control (QC), and calibration standard.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

  • Phase Separation: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Aliquoting and Spiking: To 500 µL of plasma, add the this compound internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.

  • Elution: Elute the progesterone and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Protocol 3: QuEChERS-based Extraction
  • Sample Preparation: In a 2 mL centrifuge tube, combine 500 µL of rabbit plasma with 25 µL of a 1 µg/mL internal standard solution and 475 µL of acetonitrile.

  • Salting Out: Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation: Vortex the mixture and then centrifuge.

  • Supernatant Collection: Transfer the upper acetonitrile layer for direct injection into the LC-MS/MS system.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of progesterone from matrix components.
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Progesterone Transition m/z 315.2 → 97.1, 109.1
This compound Transition m/z 324.3 → 97.1, 113.1
Collision Energy Optimized for each transition
Source Temperature 350 - 500 °C

Data Presentation and Method Performance

The performance of the IDMS method for progesterone quantification is summarized below.

Method Validation Parameters
ParameterTypical ValueReference
Linearity Range 0.05 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 85 - 115%
Quantitative Data Summary

The following table presents a summary of quantitative performance from a representative study.

AnalyteLinearity (ng/mL)LLOQ (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% nominal)
Progesterone0.05 - 20.000.05< 6.7%< 6.7%94.0 - 103.7%

Data adapted from a study on rat plasma.

Logical Relationship Diagram

The following diagram illustrates the principle of isotope dilution mass spectrometry.

IDMS Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_mixture Analysis Analyte Unknown Amount of Progesterone (Analyte) Mix Mix Sample and IS Analyte->Mix IS Known Amount of this compound (IS) IS->Mix MS_Analysis LC-MS/MS Analysis (Measure Peak Area Ratio of Analyte/IS) Mix->MS_Analysis Calculation Calculate Analyte Concentration (Using Calibration Curve) MS_Analysis->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

Isotope dilution mass spectrometry using this compound as an internal standard provides a highly specific, sensitive, and accurate method for the quantification of progesterone in biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of clinical chemistry and drug development. The robustness of this method makes it suitable for a wide range of applications, from routine clinical monitoring to demanding pharmacokinetic studies.

References

Progesterone-d9: Application Notes and Protocols for Clinical Chemistry and Diagnostic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone-d9 (Pregn-4-ene-3,20-dione-d9) is a deuterated analog of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and various physiological processes. In the realm of clinical chemistry and diagnostic assays, this compound serves as an indispensable tool, primarily as an internal standard for the quantitative analysis of endogenous progesterone.[1][2][3] Its use in mass spectrometry (MS)-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), significantly enhances the accuracy, precision, and reliability of progesterone measurements in diverse biological matrices.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research and diagnostic setting.

Principle of Use as an Internal Standard

Stable isotope-labeled internal standards, like this compound, are the gold standard for quantitative mass spectrometry. The underlying principle is that a deuterated standard behaves nearly identically to the unlabeled analyte of interest throughout the analytical process, including sample extraction, derivatization, chromatography, and ionization. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations or losses of the native progesterone during sample preparation and analysis can be compensated for, leading to more accurate and reproducible quantification. The mass difference between progesterone and this compound allows for their distinct detection by the mass spectrometer.

Advantages and Limitations of Using this compound

The use of deuterated internal standards offers several advantages but also comes with potential limitations that researchers should be aware of.

AdvantagesLimitations
High Accuracy and Precision: Compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the native analyte.
Improved Reliability: Co-elution of the analyte and internal standard helps to correct for measurement errors.Potential for Deuterium Loss: Under certain analytical conditions, there is a risk of deuterium exchange or loss, which can affect quantification accuracy.
Enhanced Specificity: The use of a mass spectrometer allows for highly specific detection and differentiation from other structurally similar compounds.Altered Fragmentation Patterns: The presence of deuterium can occasionally alter the fragmentation pattern in the mass spectrometer, requiring careful optimization of MS/MS transitions.
Gold Standard: Considered the most reliable method for quantitative bioanalysis using mass spectrometry.Cost and Availability: Stable isotope-labeled standards can be more expensive and less readily available than structural analogs.

Progesterone Signaling Pathway

Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways. Understanding these pathways is crucial for interpreting the physiological relevance of progesterone levels measured in clinical and research settings.

ProgesteroneSignaling Progesterone Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Binds PR Progesterone Receptor (PR) Progesterone->PR Diffuses and Binds Signaling_Cascades Signaling Cascades (e.g., MAPK, PKA) mPR->Signaling_Cascades Activates PR_active Active PR Dimer PR->PR_active Dissociation of HSP and Dimerization HSP Heat Shock Proteins (HSP) HSP->PR Bound to inactive PR PRE Progesterone Response Element (PRE) PR_active->PRE Translocates and Binds Biological_Effects_Nongenomic Non-Genomic Biological Effects (e.g., rapid cellular responses) Signaling_Cascades->Biological_Effects_Nongenomic Leads to Gene_Transcription Gene Transcription PRE->Gene_Transcription Regulates Biological_Effects_Genomic Genomic Biological Effects (e.g., cell proliferation, differentiation) Gene_Transcription->Biological_Effects_Genomic Results in Workflow General Workflow for Progesterone Quantification Sample_Collection 1. Sample Collection (e.g., Plasma, Serum, Saliva) IS_Spiking 2. Internal Standard Spiking (Add known amount of this compound) Sample_Collection->IS_Spiking Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Spiking->Sample_Preparation Chromatography 4. Chromatographic Separation (LC or GC) Sample_Preparation->Chromatography Mass_Spectrometry 5. Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Data_Analysis 6. Data Analysis (Quantification against calibration curve) Mass_Spectrometry->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis with Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of progesterone using Progesterone-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as progesterone, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Common interferences in biological matrices include phospholipids, salts, and proteins.[1][2]

Q2: How does this compound help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) and is considered the gold standard for compensating for matrix effects. Because it is chemically almost identical to progesterone, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement. By calculating the ratio of the progesterone signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between progesterone and this compound. If this shift leads to differential elution into regions with varying degrees of ion suppression, it can result in inaccurate quantification. This is known as differential matrix effects.

Q4: What are the primary causes of poor reproducibility when using this compound?

A4: Poor reproducibility of the analyte/internal standard area ratio can stem from several factors. Inconsistent sample preparation, variability in the matrix composition between samples, and issues with the LC-MS/MS system itself, such as an unstable spray in the ion source or a failing multiplier, can all contribute to this problem.[3] Additionally, if the internal standard is not added precisely to every sample, it will lead to variability.

Troubleshooting Guide

Issue 1: Poor Reproducibility of Progesterone/Progesterone-d9 Area Ratio

Symptoms:

  • High %RSD (Relative Standard Deviation) for quality control (QC) samples.

  • Inconsistent peak area ratios for replicate injections of the same sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of the this compound internal standard into all samples, calibrators, and QCs.- Vigorously vortex all samples after adding the internal standard to ensure thorough mixing.
Instrument Instability - Clean the mass spectrometer's ion source to remove any accumulated residue.[3]- Check for vacuum issues in the mass spectrometer.- Evaluate the performance of the electron multiplier.
Differential Matrix Effects - Optimize the chromatographic method to ensure co-elution of progesterone and this compound.- Evaluate different sample preparation techniques to remove interfering matrix components.
Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute

Symptoms:

  • A noticeable shift in retention time between progesterone and this compound peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotope Effect - A slight separation due to the deuterium labeling is sometimes unavoidable. The goal is to minimize this separation.- Adjust the mobile phase composition or gradient to reduce the separation.- Consider using an analytical column with slightly less resolution to encourage peak co-elution.
Column Degradation - A loss of stationary phase or column contamination can affect the separation.- Replace the analytical column with a new one of the same type.- Implement a column washing protocol to minimize contamination.
Issue 3: Unexpectedly High or Low Progesterone Concentrations

Symptoms:

  • QC samples consistently fail, reading either too high or too low.

  • Results are not consistent with expected physiological levels.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Significant Ion Suppression/Enhancement - Conduct a matrix effect experiment (see Experimental Protocols below) to quantify the extent of the issue.- Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.
Incorrect Internal Standard Concentration - Verify the concentration of the this compound spiking solution. Re-prepare if necessary.
Cross-Contamination (Carryover) - Optimize the autosampler wash procedure, using a strong organic solvent.- Inject a blank sample after high-concentration samples to check for carryover.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for progesterone in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (progesterone) and internal standard (this compound) into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike progesterone and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike progesterone and this compound into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both progesterone and this compound.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

Metric Calculation Ideal Value Interpretation
Matrix Effect (Mean Peak Area of Post-Spiked Samples) / (Mean Peak Area of Neat Samples)1.0 (or 100%)< 1.0 indicates ion suppression.> 1.0 indicates ion enhancement.
Recovery (Mean Peak Area of Pre-Spiked Samples) / (Mean Peak Area of Post-Spiked Samples)> 85%Indicates the efficiency of the extraction process.
Process Efficiency (Mean Peak Area of Pre-Spiked Samples) / (Mean Peak Area of Neat Samples)Close to RecoveryRepresents the overall efficiency of the method, including both extraction and matrix effects.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system for the progesterone analysis.

    • Using a T-connector, continuously infuse a standard solution of progesterone and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion and Injection:

    • Begin infusing the standard solution to obtain a stable baseline signal.

    • Inject a blank, extracted matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused standards throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of progesterone with this compound.

TroubleshootingLogic Start Poor Reproducibility Observed Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_Instrument Investigate Instrument Performance Check_Prep->Check_Instrument Consistent Optimize_Prep Optimize Sample Prep (e.g., improve cleanup) Check_Prep->Optimize_Prep Inconsistent? Check_Chromatography Evaluate Chromatography Check_Instrument->Check_Chromatography Stable Signal Clean_Source Clean Ion Source Check_Instrument->Clean_Source Unstable Signal? Check_Coelution Confirm Analyte/IS Co-elution Check_Chromatography->Check_Coelution Retention Shift? Resolved Issue Resolved Optimize_Prep->Resolved Clean_Source->Resolved Check_Coelution->Resolved

Caption: Troubleshooting logic for poor reproducibility in LC-MS/MS analysis.

References

Technical Support Center: Progesterone-d9 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Progesterone-d9 as an internal standard for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of progesterone, meaning specific hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard in quantitative mass spectrometry analysis.[1][2] Because it is chemically and physically very similar to progesterone, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source.[3] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision of the progesterone measurement.[3]

Q2: What is a typical concentration for this compound in a bioanalytical method?

The optimal concentration of this compound is method-dependent and should be empirically determined. However, published methods often use a concentration that provides a stable and reproducible signal without saturating the detector. For example, one method for analyzing progesterone in rabbit plasma used a this compound concentration of 50 ng/mL for a calibration curve ranging from 1 to 200 ng/mL of progesterone.

Q3: How do I prepare this compound stock and working solutions?

This compound is typically supplied as a certified reference material in a solution, such as 100 µg/mL in acetonitrile.

  • Stock Solutions: A common practice is to prepare a stock solution of 100 µg/mL in a solvent like ethanol.

  • Working Solutions: The stock solution is then diluted with a suitable solvent, often acetonitrile or methanol, to create a working solution at a concentration appropriate for spiking into samples. For instance, a 100 µg/mL stock can be diluted to 1 µg/mL in acetonitrile.

Q4: My this compound signal is highly variable. What are the potential causes?

Inconsistent peak areas for the internal standard can stem from several issues:

  • Pipetting Errors: Inaccurate or inconsistent addition of the internal standard solution to the samples.

  • Sample Preparation Variability: Inconsistent extraction recovery across the sample set.

  • Matrix Effects: Significant and variable ion suppression or enhancement caused by co-eluting matrix components.

  • Injector Issues: Problems with the autosampler leading to inconsistent injection volumes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in this compound peak area across samples Inconsistent pipetting of the internal standard.Review and verify the pipetting technique. Use a calibrated pipette and ensure consistent dispensing.
Variable extraction recovery.Optimize the sample preparation method to ensure consistent recovery.
Significant matrix effects.Evaluate and mitigate matrix effects. This may involve further sample cleanup, chromatographic optimization, or sample dilution.
Poor accuracy and/or precision in quality control (QC) samples Inappropriate internal standard concentration.Re-optimize the this compound concentration. A common starting point is a concentration that yields a signal intensity approximately 50% of the highest calibration standard.
The internal standard does not adequately compensate for matrix effects.Ensure progesterone and this compound co-elute as closely as possible. Adjusting the chromatographic gradient may be necessary.
Significant this compound signal in blank samples (no IS added) Contamination of the LC-MS system (e.g., injector, column).Flush the system thoroughly with a strong solvent. If contamination persists, replace the injector loop or guard column.
Cross-contamination between samples during preparation.Review sample preparation procedures to prevent cross-talk.
Retention time of this compound shifts relative to progesterone Chromatographic issues. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.This is a known phenomenon. If the shift is consistent, it may not be an issue. However, if the peaks are not sufficiently co-eluting to experience the same matrix effects, chromatographic conditions (e.g., gradient, temperature) may need to be adjusted to improve co-elution.
Presence of unlabeled progesterone in the this compound standard Isotopic impurity of the internal standard.Verify the purity of the this compound standard by analyzing a neat solution. If a significant amount of unlabeled progesterone is present, a higher purity standard may be required.

Experimental Protocols

Protocol 1: Optimizing the Concentration of this compound

This protocol outlines a systematic approach to determine the optimal concentration of the this compound internal standard.

  • Prepare Analyte and IS Solutions:

    • Prepare a series of progesterone calibration standards covering the expected analytical range (e.g., 1-200 ng/mL).

    • Prepare three different working solutions of this compound at low, medium, and high concentrations (e.g., 10 ng/mL, 50 ng/mL, and 200 ng/mL).

  • Sample Preparation and Analysis:

    • Spike the complete set of calibration standards with each of the three this compound concentrations.

    • Extract the samples using your established sample preparation protocol.

    • Analyze the extracted samples by LC-MS/MS.

  • Data Evaluation:

    • For each this compound concentration, assess the peak shape and signal-to-noise ratio of the internal standard across all calibration points.

    • Plot the calibration curves (analyte/IS peak area ratio vs. analyte concentration).

    • Evaluate the linearity (R²) of the calibration curve for each IS concentration.

    • Calculate the precision (%CV) and accuracy (%RE) of the back-calculated concentrations for each calibration standard.

  • Selection of Optimal Concentration:

    • Choose the this compound concentration that provides a stable and reproducible signal across the entire calibration range and results in the best linearity, accuracy, and precision for the calibration curve.

Protocol 2: Evaluation of Matrix Effects

This protocol describes how to assess matrix effects using the post-extraction spike method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the progesterone and the selected optimal concentration of this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the progesterone and this compound into the extracted matrix samples after the extraction process is complete.

    • Set C (Pre-Extraction Spike): Spike the progesterone and this compound into the blank matrix before the extraction process begins.

  • Analysis and Calculation:

    • Analyze all three sets of samples by LC-MS/MS.

    • Matrix Effect (ME %): Calculate as (Mean peak area of Set B / Mean peak area of Set A) * 100. An ME% of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

    • Recovery (RE %): Calculate as (Mean peak area of Set C / Mean peak area of Set B) * 100.

    • Internal Standard Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the internal standard. The ratio of these two factors should be close to 1.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for progesterone and this compound, as reported in a validated method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Progesterone315.20109.10
This compound (IS)324.26113.07

This table presents validation data from a study using this compound as the internal standard.

ParameterResult
Linearity Range1 - 200 ng/mL
Recovery86.0% - 103%
Repeatability (RSD)< 5.5%

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_decision Decision cluster_result Result prep_cal Prepare Progesterone Calibration Standards spike Spike Calibration Standards with each IS Concentration prep_cal->spike prep_is Prepare Multiple This compound Working Solutions (e.g., Low, Medium, High) prep_is->spike extract Perform Sample Extraction spike->extract analyze Analyze by LC-MS/MS extract->analyze eval_is Assess IS Peak Area and S/N Ratio analyze->eval_is eval_curve Plot Calibration Curves (Analyte/IS Ratio vs. Conc.) analyze->eval_curve decision Optimal Concentration? eval_is->decision eval_acc Calculate Linearity (R²), Accuracy, and Precision eval_curve->eval_acc eval_acc->decision decision->prep_is No, re-evaluate concentrations result Select IS Concentration with Best Performance decision->result Yes

Caption: Workflow for optimizing this compound concentration.

G cluster_pipetting Investigation Area 1: Sample Handling cluster_matrix Investigation Area 2: Matrix & Chromatography cluster_system Investigation Area 3: System Performance start Inconsistent IS Peak Area? check_pipette Review IS Addition Step. Is Pipetting Consistent? start->check_pipette pipette_yes Yes check_pipette->pipette_yes pipette_no No check_pipette->pipette_no check_matrix Assess Matrix Effects. Are they High or Variable? pipette_yes->check_matrix solution_pipette Solution: Retrain on Pipetting Technique. Use Calibrated Pipettes. pipette_no->solution_pipette end_node Problem Resolved solution_pipette->end_node matrix_yes Yes check_matrix->matrix_yes matrix_no No check_matrix->matrix_no solution_matrix Solution: Improve Sample Cleanup. Optimize Chromatography for Co-elution. matrix_yes->solution_matrix check_system Check System Suitability. Are Injection Volumes Precise? matrix_no->check_system solution_matrix->end_node system_yes Yes check_system->system_yes system_no No check_system->system_no system_yes->end_node solution_system Solution: Perform Injector Maintenance. Check for Leaks. system_no->solution_system solution_system->end_node

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Progesterone-d9 Stability in Biological Matrices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of progesterone-d9 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterated form of progesterone, meaning that nine hydrogen atoms in the progesterone molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of progesterone in biological samples using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its stability is crucial because degradation of the internal standard can lead to inaccurate quantification of the target analyte (progesterone).

Q2: What are the general recommendations for storing this compound stock solutions?

This compound is typically supplied as a solid or in a solution. For optimal stability, it is recommended to store the solid powder at -20°C for up to 4 years.[1] Stock solutions are generally prepared in organic solvents like methanol or acetonitrile and should be stored at -20°C or -80°C. The stability of stock solutions will depend on the solvent and storage temperature.

Q3: How stable is this compound in different biological matrices like plasma, serum, urine, and saliva?

While specific stability data for this compound in biological matrices is not extensively published, its stability is expected to be very similar to that of endogenous progesterone due to their nearly identical physicochemical properties.[1] Stability studies are a critical component of bioanalytical method validation.[2] The following tables summarize the stability of progesterone in various matrices under different conditions, which can be used as a reliable proxy for this compound.

Stability of Progesterone in Biological Matrices

Plasma and Serum
ConditionTemperatureDurationStability
Long-Term -18°C ± 2°C12 weeksStable in rabbit plasma[3]
-20°CUp to 7 yearsApparently normal levels in human serum
-25°CUp to 22 yearsSamples considered usable for hormone-disease association studies
-70°C3 yearsDecrease of about 40% reported in one study
-80°C3 yearsDecrease up to 40% reported in one study
Freeze-Thaw -20°C to RTUp to 4 cyclesNo significant effects observed for most endocrine parameters
-70°C to RTUp to 5 cyclesHigh variability (CV of 41-58%) observed for progesterone
Short-Term (Bench-Top) Room TemperatureWithin 1 hourLevels may begin to decrease
4°CUp to 72 hoursStable in serum and whole blood
Saliva
ConditionTemperatureDurationStability
Long-Term -20°CIndefiniteStable in plastic containers
-20°CAt least 1 monthStable
Freeze-Thaw -20°C to RTRepeated cyclesNo extreme effects on assay results
Short-Term (Bench-Top) Room Temperature3 daysSignificant decrease in plastic vials; stable in glass vials
37°C3 daysSignificant decrease in plastic vials; stable in glass vials
Urine
ConditionTemperatureDurationStability
Long-Term -80°CUp to 84 daysAnalytes in dried urine are stable
Freeze-Thaw -20°C to RTUp to 5 cyclesUrinary progesterone is generally considered stable
-20°C to RTUp to 10 cyclesPregnanediol-3-glucuronide (a progesterone metabolite) is stable

Q4: What factors can affect the stability of this compound in biological samples?

Several factors can influence the stability of progesterone and its deuterated analog in biological matrices, including:

  • Temperature: As shown in the tables above, storage at lower temperatures (-20°C or -80°C) is generally recommended to maintain long-term stability.

  • pH: Extreme pH values can potentially affect the stability of steroids. For salivary progesterone, samples with a pH ≤ 4.0 or ≥ 9.0 may yield inaccurate results.

  • Matrix Components: Enzymes present in biological matrices can potentially metabolize progesterone. However, for in vitro samples stored under appropriate conditions, this is less of a concern.

  • Adsorption: Progesterone can adsorb to plastic surfaces, leading to a decrease in its concentration. The use of glass vials or the addition of albumin to the saliva sample can mitigate this issue.

  • Light: Although not extensively documented for this compound, light exposure can degrade some analytes. It is good practice to store samples in the dark.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent internal standard (this compound) peak area across a run - Inaccurate pipetting of the internal standard. - Degradation of the internal standard in the stock solution or in the processed samples on the autosampler. - Matrix effects affecting ionization.- Ensure accurate and consistent addition of the internal standard to all samples, standards, and QCs. - Perform autosampler stability tests to ensure the processed samples are stable for the duration of the analytical run. - Evaluate and minimize matrix effects during method development.
Low recovery of this compound during sample preparation - Inefficient extraction from the biological matrix. - Adsorption to plasticware.- Optimize the extraction procedure (e.g., solvent choice, pH). - Consider using glass or low-binding plasticware.
Gradual decrease in this compound concentration in long-term storage - Improper storage temperature. - Degradation due to repeated freeze-thaw cycles.- Ensure samples are consistently stored at the validated temperature (-20°C or -80°C). - Aliquot samples to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability of this compound in Plasma

This protocol is a general guideline and should be adapted based on specific laboratory procedures and regulatory requirements.

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep1 Pool blank human plasma prep2 Spike with progesterone and this compound to create low and high QC samples prep1->prep2 prep3 Aliquot QC samples into multiple tubes prep2->prep3 cycle0 T0: Analyze one set of aliquots immediately prep3->cycle0 cycle1 Freeze remaining aliquots at -20°C for 24h prep3->cycle1 analysis Analyze all samples using a validated LC-MS/MS method with a fresh calibration curve cycle0->analysis thaw1 Thaw unassisted at room temperature cycle1->thaw1 analyze1 T1: Analyze one set of aliquots thaw1->analyze1 cycle2 Refreeze remaining aliquots at -20°C for 12-24h analyze1->cycle2 analyze1->analysis thaw2 Thaw unassisted at room temperature cycle2->thaw2 analyze2 T2: Analyze one set of aliquots thaw2->analyze2 cycle3 Refreeze remaining aliquots at -20°C for 12-24h analyze2->cycle3 analyze2->analysis thaw3 Thaw unassisted at room temperature cycle3->thaw3 analyze3 T3: Analyze one set of aliquots thaw3->analyze3 analyze3->analysis comparison Compare concentrations at each freeze-thaw cycle to the baseline (T0) concentration analysis->comparison acceptance Acceptance criteria: Mean concentration should be within ±15% of the nominal value comparison->acceptance

Caption: Workflow for Freeze-Thaw Stability Assessment.

Protocol for Assessing Long-Term Stability of this compound in Serum

This protocol outlines the steps to evaluate the stability of this compound in serum over an extended period.

G cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points prep1 Pool blank human serum prep2 Spike with progesterone and this compound to create low and high QC samples prep1->prep2 prep3 Aliquot QC samples for each time point prep2->prep3 storage Store aliquots at the intended storage temperature (e.g., -20°C or -80°C) prep3->storage t0 T0: Analyze one set of aliquots immediately prep3->t0 t1 T1: Analyze after 1 month storage->t1 t2 T2: Analyze after 3 months storage->t2 t3 T3: Analyze after 6 months storage->t3 t_final ...and at the final intended storage duration storage->t_final analysis Analyze samples from each time point against a freshly prepared calibration curve t0->analysis t1->analysis t2->analysis t3->analysis t_final->analysis comparison Compare concentrations at each time point to the baseline (T0) concentration analysis->comparison acceptance Acceptance criteria: Mean concentration should be within ±15% of the nominal value comparison->acceptance

Caption: Workflow for Long-Term Stability Assessment.

Logical Relationships in Stability Testing

The stability of this compound is a critical component of a validated bioanalytical method, ensuring the accuracy and reliability of the study data.

G cluster_method Bioanalytical Method Validation cluster_stability Stability Assessment cluster_outcome Reliable Study Data Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability ReliableData Reliable Pharmacokinetic/ Toxicokinetic Data Accuracy->ReliableData Precision->ReliableData Selectivity->ReliableData Stock Stock Solution Stability Stability->Stock FreezeThaw Freeze-Thaw Stability Stability->FreezeThaw LongTerm Long-Term Stability Stability->LongTerm BenchTop Bench-Top Stability Stability->BenchTop Autosampler Autosampler Stability Stability->Autosampler Stability->ReliableData

References

Minimizing ion suppression with Progesterone-d9 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Progesterone-d9 in plasma samples by LC-MS/MS.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in plasma, focusing on the minimization of ion suppression.

Question: My this compound signal is low and inconsistent in plasma samples compared to the neat standard. What is the likely cause and how can I fix it?

Answer:

This is a classic indication of ion suppression , a phenomenon where co-eluting matrix components from the plasma sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[2][3]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a wide range of interferences, including phospholipids, which are a major cause of ion suppression in plasma.[3]

    • Liquid-Liquid Extraction (LLE): LLE is another robust method for cleaning up plasma samples and can significantly reduce matrix effects.

    • Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing phospholipids and other matrix components that cause ion suppression.

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from the regions of significant ion suppression.

    • Column Chemistry: Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Methodical Use of Internal Standard:

    • This compound as an Internal Standard (IS): As a stable isotope-labeled internal standard, this compound is the ideal choice to compensate for ion suppression. Since it has nearly identical physicochemical properties to endogenous progesterone, it will be affected by the matrix in a similar way, allowing for accurate quantification based on the analyte-to-IS ratio.

Question: I am using this compound as an internal standard, but my results are still not reproducible. Why is this happening?

Answer:

Even with a stable isotope-labeled internal standard, issues can arise:

  • Differential Ion Suppression: Although rare for a co-eluting deuterated standard, it's possible that Progesterone and this compound are not experiencing the exact same degree of ion suppression. This can happen if there is a slight chromatographic separation between the two, causing them to elute into slightly different matrix environments.

  • Contamination: Carryover from previous injections or contamination in the LC-MS system can lead to inconsistent results.

  • Sample Preparation Variability: Inconsistent execution of the sample preparation protocol can introduce variability in matrix effects from sample to sample.

Solutions:

  • Confirm Co-elution: Ensure that the chromatographic peaks for progesterone and this compound are perfectly co-eluting.

  • Systematic Blank Injections: Inject blank samples between your plasma samples to check for carryover.

  • Standardize Sample Preparation: Ensure your sample preparation method is robust and performed consistently for all samples, calibrators, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a matrix effect in LC-MS/MS where the ionization efficiency of the analyte of interest (e.g., this compound) is reduced by the presence of co-eluting molecules from the sample matrix. This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of the analysis.

Q2: What are the primary causes of ion suppression in plasma samples?

A2: The primary causes of ion suppression in plasma are endogenous components, including:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression.

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also interfere with ionization.

Q3: How can I determine if my analysis is affected by ion suppression?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip in the baseline signal indicates the retention times where ion-suppressing components are eluting.

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more prone to ion suppression?

A4: ESI is generally more susceptible to ion suppression than APCI. This is due to the ESI mechanism being more sensitive to competition for charge and surface access on the evaporating droplets in the ion source.

Q5: Can diluting my plasma sample help reduce ion suppression?

A5: Yes, diluting the sample can reduce the concentration of interfering matrix components. However, this will also dilute your analyte, so this approach is only feasible if the concentration of progesterone is high enough to be detected after dilution.

Data Presentation

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of expected performance for different extraction techniques for progesterone in plasma.

Sample Preparation MethodTypical Analyte Recovery (%)Efficacy in Reducing Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 100%LowSimple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) 86 - 103%Medium to HighProvides cleaner extracts than PPT.Can be labor-intensive and may form emulsions.
Solid-Phase Extraction (SPE) 87 - 101%HighHighly effective at removing phospholipids and other interferences, providing the cleanest extracts. Can be automated.Can be more expensive and requires method development.
QuEChERS-based Methods 86 - 103%Medium to HighQuick, easy, and effective.May require optimization for specific analytes.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to minimize ion suppression for progesterone analysis in plasma.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a salting-out assisted liquid-liquid extraction (SALLE) method.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Vortex for 30 seconds.

  • Protein Precipitation & Extraction:

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Add a salting-out agent (e.g., a mixture of magnesium sulfate and sodium chloride).

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 10 minutes.

  • Collection and Analysis:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Pre-treatment and Loading:

    • To 100 µL of plasma, add 25 µL of the this compound internal standard.

    • Add 400 µL of 0.5% formic acid in water.

    • Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Pass 1 mL of water through the cartridge to remove polar interferences.

    • Pass 1 mL of hexane through the cartridge to remove lipids.

    • Dry the cartridge under vacuum for 2-5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of ethyl acetate or methanol to elute Progesterone and this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and inject into the LC-MS/MS system.

Visualizations

Workflow for Minimizing Ion Suppression

cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Solution Implementation cluster_Verification Verification Problem Low & Inconsistent This compound Signal PostColumn Post-Column Infusion Experiment Problem->PostColumn MatrixEffect Assess Matrix Effects PostColumn->MatrixEffect SamplePrep Optimize Sample Prep (SPE or LLE) MatrixEffect->SamplePrep Chroma Optimize Chromatography MatrixEffect->Chroma IS Use Stable Isotope-Labeled IS (this compound) MatrixEffect->IS Validation Method Validation SamplePrep->Validation Chroma->Validation IS->Validation

Caption: A troubleshooting workflow for addressing ion suppression.

Sample Preparation Workflow Comparison

cluster_PPT Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction Plasma Plasma Sample + This compound IS PPT_add Add Acetonitrile Plasma->PPT_add LLE_add Add Extraction Solvent Plasma->LLE_add SPE_cond Condition Cartridge Plasma->SPE_cond PPT_vortex Vortex PPT_add->PPT_vortex PPT_cent Centrifuge PPT_vortex->PPT_cent PPT_super Collect Supernatant PPT_cent->PPT_super Analysis Dry-down, Reconstitute & Inject PPT_super->Analysis LLE_vortex Vortex LLE_add->LLE_vortex LLE_cent Centrifuge LLE_vortex->LLE_cent LLE_collect Collect Organic Layer LLE_cent->LLE_collect LLE_collect->Analysis SPE_load Load Sample SPE_cond->SPE_load SPE_wash Wash SPE_load->SPE_wash SPE_elute Elute SPE_wash->SPE_elute SPE_elute->Analysis

Caption: Comparison of sample preparation workflows.

References

Technical Support Center: Optimizing Progesterone-d9 Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Progesterone-d9 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of progesterone, meaning some hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry-based assays. Because it is chemically almost identical to progesterone, it behaves similarly during sample extraction, chromatography, and ionization.[1] By adding a known amount of this compound to each sample at the beginning of the workflow, it can be used to accurately correct for any loss of the target analyte (progesterone) during the experimental procedure, as well as variations in instrument response.[1]

Q2: What are the common causes of low this compound recovery?

Low recovery of this compound can stem from several factors throughout the sample preparation process. These include:

  • Suboptimal Extraction Method: The chosen extraction technique, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), may not be optimized for progesterone.

  • Incorrect Solvent Choice: The polarity and type of solvent used in both LLE and SPE are critical for efficient extraction.

  • pH of the Sample: The pH of the sample matrix can influence the extraction efficiency of steroids like progesterone.

  • Matrix Effects: Components within the biological sample (e.g., lipids, proteins) can interfere with the extraction process or suppress the signal in the mass spectrometer.[2]

  • Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to release the this compound from the SPE cartridge.

  • Procedural Errors: Inconsistent execution of the extraction protocol, such as inadequate vortexing or phase separation, can lead to analyte loss.

Q3: Can the stability of this compound be an issue?

While deuterated standards are generally stable, their stability can be compromised under certain conditions. It is crucial to assess the stability of this compound in the sample matrix and during storage.[1] Potential issues include:

  • Isotopic Exchange: Under highly acidic or basic conditions, or at elevated temperatures, the deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the surrounding solution. This can lead to a decrease in the this compound signal and an increase in the progesterone signal, causing inaccuracies in quantification.[1]

  • Degradation: Like native progesterone, this compound can be susceptible to degradation if not stored properly (e.g., exposure to light or extreme temperatures).

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: The recovery of this compound is consistently below the acceptable range (typically >85%).

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Choice Progesterone is a nonpolar steroid. Reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are generally suitable. If recovery is low, consider testing a different sorbent. Oasis HLB can be effective for a broader range of polarities.
Inefficient Sorbent Conditioning/Equilibration Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample. This ensures proper interaction between the sorbent and the analyte.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in the loss of this compound during the loading step. Try reducing the sample volume or using a cartridge with a larger sorbent bed.
Wash Solvent is Too Strong If this compound is being lost during the wash step, the wash solvent may be too nonpolar. Decrease the percentage of organic solvent in the wash solution. For example, if using 40% methanol, try 20% methanol.
Incomplete Elution If this compound is retained on the sorbent, the elution solvent is likely not strong enough. Increase the polarity of the elution solvent (e.g., switch from methanol to acetonitrile or a mixture) or increase the volume of the elution solvent.
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: The recovery of this compound is poor after performing LLE.

Potential Cause Troubleshooting Steps
Suboptimal Extraction Solvent The choice of organic solvent is crucial. For progesterone, non-polar to moderately polar water-immiscible solvents are effective. Hexane and 1-chlorobutane have been shown to provide clean extracts and good recovery. More polar solvents like ethyl acetate can also be used. Consider testing different solvents to find the optimal one for your matrix.
Incorrect Solvent-to-Sample Ratio A low volume of extraction solvent may not be sufficient to efficiently partition the this compound from the aqueous sample. A solvent-to-sample ratio of 5:1 or higher is often recommended.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 2-5 minutes) to facilitate the transfer of this compound into the organic phase.
Poor Phase Separation Incomplete separation of the aqueous and organic layers can lead to loss of the organic phase containing the analyte. Centrifugation can help to achieve a clear separation. Emulsions can sometimes form; adding salt ("salting out") can help break them.
"Salting Out" Effect The addition of salts like magnesium sulfate and sodium chloride to the aqueous phase can increase the recovery of progesterone and its deuterated standard by decreasing their solubility in the aqueous layer and promoting their transfer to the organic solvent.

Data Presentation

Table 1: Recovery of Progesterone and this compound with Different Salting-Out Agents in a QuEChERS-based Extraction.

Salting-Out AgentProgesterone Recovery (%)This compound Recovery (%)
CH₃COONH₄>100>100
NH₄Cl>100>100
MgSO₄LowLow
MgSO₄ + NaCl10591

Note: Recoveries >100% suggest incomplete phase separation.

Table 2: Recovery of Progesterone with Different LLE Solvents from Human Serum.

Extraction SolventPolarity IndexObserved Recovery Range
Hexane0.170-80%
1-Chlorobutane1.070-80%
Methyl-tert-butyl ether (MTBE)2.5Variable, potential for more interference
Ethyl Acetate4.4Variable, potential for more interference

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Serum

This protocol is a general guideline and may require optimization for specific applications.

  • Internal Standard Spiking: To 200 µL of human serum, add the working solution of this compound to achieve the desired final concentration.

  • Sample Pre-treatment: Add 200 µL of a buffer solution (e.g., sodium phosphate buffer) to the serum sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound (and progesterone) from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
  • Internal Standard Spiking: To 500 µL of human plasma in a glass tube, add the this compound internal standard solution.

  • Addition of Extraction Solvent: Add 2.5 mL of an appropriate organic solvent (e.g., hexane or a mixture of hexane and diethyl ether).

  • Extraction: Vortex the tube vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at approximately 3000 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualizations

Progesterone_Signaling_Pathway Progesterone Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Non-genomic PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSP) Progesterone->PR_complex Genomic Kinase_cascade Kinase Cascade (e.g., MAPK) mPR->Kinase_cascade PR_active Active PR Dimer PR_complex->PR_active HSP dissociation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Cellular_response Cellular Response Translation->Cellular_response

Caption: A simplified diagram of the genomic and non-genomic progesterone signaling pathways.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow Start Start: Sample + this compound Condition 1. Condition Sorbent (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 20% MeOH) Load->Wash Elute 5. Elute Analyte (e.g., 100% MeOH) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate End Analyze by LC-MS Evaporate->End LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow Start Start: Sample + this compound AddSolvent 1. Add Immiscible Organic Solvent Start->AddSolvent Vortex 2. Vortex to Mix AddSolvent->Vortex Centrifuge 3. Centrifuge for Phase Separation Vortex->Centrifuge Collect 4. Collect Organic Layer Centrifuge->Collect Evaporate 5. Evaporate & Reconstitute Collect->Evaporate End Analyze by LC-MS Evaporate->End

References

Addressing isotopic cross-contamination with Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Progesterone-d9 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guide: Isotopic Cross-Contamination

Isotopic cross-contamination, or "cross-talk," can significantly impact the accuracy of quantitative bioanalysis. This guide addresses common issues related to this compound.

Problem Potential Cause Recommended Solution
Inaccurate quantification, especially at low concentrations Contribution of unlabeled Progesterone to the this compound signal.Assess the isotopic purity of the this compound standard. If significant unlabeled analyte is present, source a higher purity standard or mathematically correct for the contribution.[1]
Poor precision and accuracy of quality control (QC) samples Inconsistent isotopic cross-contamination between samples.Ensure consistent sample processing and matrix effects. Verify the stability of this compound under the experimental conditions to rule out back-exchange.
Non-linear calibration curve Isotopic contribution from high-concentration calibration standards to the internal standard signal.Optimize the concentration of the internal standard. A higher concentration may help normalize ionization suppression effects.[1] Alternatively, use a weighted regression model for the calibration curve.
Signal detected in the this compound channel when analyzing a high concentration of unlabeled Progesterone Isotopic contribution from the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte.Use a this compound standard with a high degree of deuterium enrichment (≥98%) to minimize this effect.[2][3][4] Consider using ¹³C-labeled internal standards as they have lower natural abundance interference.
Gradual decrease in this compound signal over time in processed samples Back-exchange of deuterium atoms with protons from the solvent or matrix.Evaluate the stability of this compound in the analytical matrix and solvents. Avoid extreme pH and high temperatures during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of isotopic purity for this compound?

A1: For reliable quantitative analysis, it is recommended to use this compound with an isotopic purity of ≥98 atom % D. This high enrichment minimizes the presence of unlabeled or partially deuterated species that could interfere with the measurement of the analyte.

Q2: How can I determine the contribution of unlabeled Progesterone to my this compound signal?

A2: You can perform an experiment by injecting a high concentration of a certified unlabeled Progesterone standard and monitoring the mass transition of this compound. The presence of a peak at the retention time of Progesterone indicates a contribution. This can be quantified and, if necessary, subtracted from the measured this compound response in your samples.

Q3: What are the typical mass transitions (MRM) for Progesterone and this compound in LC-MS/MS?

A3: Commonly used precursor → product ion transitions in positive electrospray ionization (ESI) mode are:

  • Progesterone: m/z 315.3 → 109.1

  • Progesterone-d8: m/z 323.4 → 113.1 (Note: d8 is also used, d9 transitions would be slightly different but follow the same principle) The specific transitions should be optimized for your instrument and experimental conditions.

Q4: Can the deuterium labels on this compound exchange with hydrogen atoms from the solvent?

A4: Yes, this phenomenon, known as back-exchange, can occur, especially under certain conditions. Factors that can promote back-exchange include extreme pH (both acidic and basic) and elevated temperatures. It is crucial to assess the stability of this compound in your specific sample matrix and analytical solutions.

Q5: What are the acceptance criteria for accuracy and precision in bioanalytical methods using this compound?

A5: According to regulatory guidelines (e.g., FDA), the accuracy of quality control (QC) samples should generally be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte

Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of unlabeled Progesterone to its signal.

Methodology:

  • Prepare a high-concentration solution of unlabeled Progesterone: Dissolve a certified reference standard of unlabeled Progesterone in a suitable solvent (e.g., acetonitrile) to achieve a high concentration (e.g., 10 µg/mL).

  • Prepare a working solution of this compound: Prepare a solution of this compound at the concentration used in your analytical method.

  • LC-MS/MS Analysis:

    • Inject the high-concentration unlabeled Progesterone solution and acquire data monitoring the mass transitions for both unlabeled Progesterone and this compound.

    • Inject the this compound working solution and acquire data for its mass transition.

  • Data Analysis:

    • In the chromatogram from the unlabeled Progesterone injection, measure the peak area in the this compound mass channel at the retention time of Progesterone.

    • Calculate the percentage contribution of the unlabeled analyte to the internal standard signal at that high concentration.

    • Analyze the mass spectrum of the this compound solution to confirm its isotopic distribution.

Acceptance Criteria: The contribution of the unlabeled analyte to the internal standard signal should be minimal and not significantly impact the accuracy of the assay, particularly at the LLOQ.

Protocol 2: Evaluation of this compound Stability (Back-Exchange)

Objective: To assess the stability of this compound in the sample matrix and analytical solutions over time and under different temperature conditions.

Methodology:

  • Prepare Spiked Samples:

    • Spike a known concentration of this compound into a blank biological matrix (e.g., plasma) and your final sample solvent.

  • Incubation:

    • Aliquot the spiked samples and incubate them under various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

    • Include a set of samples that are processed immediately (T=0).

  • Sample Processing and Analysis:

    • At each time point, process the samples using your established extraction procedure.

    • Analyze the processed samples by LC-MS/MS.

  • Data Analysis:

    • Compare the peak area of this compound in the incubated samples to the T=0 samples.

    • A significant decrease in the this compound signal over time may indicate instability or back-exchange.

Acceptance Criteria: The mean response of the internal standard in the stability samples should be within ±15% of the mean response of the T=0 samples.

Visualizations

cluster_0 Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Results Observed check_purity Assess Isotopic Purity of this compound start->check_purity high_purity Source Higher Purity Standard check_purity->high_purity Purity < 98% check_contribution Quantify Unlabeled Analyte Contribution check_purity->check_contribution Purity ≥ 98% end Accurate Quantification Achieved high_purity->end correction Apply Mathematical Correction check_contribution->correction Significant Contribution check_stability Evaluate this compound Stability (Back-Exchange) check_contribution->check_stability Insignificant Contribution correction->end optimize_conditions Optimize Sample Handling (pH, Temp) check_stability->optimize_conditions Instability Observed check_stability->end Stable optimize_conditions->end

Caption: A logical workflow for troubleshooting inaccurate quantification.

cluster_1 Experimental Workflow for Assessing Isotopic Cross-Contamination prep_analyte Prepare High Concentration Unlabeled Progesterone inject_analyte Inject Unlabeled Progesterone prep_analyte->inject_analyte prep_is Prepare Working Solution of this compound monitor_is_channel Monitor this compound Mass Transition inject_analyte->monitor_is_channel detect_peak Peak Detected? monitor_is_channel->detect_peak quantify Quantify Contribution detect_peak->quantify Yes no_peak No Significant Contribution detect_peak->no_peak No report Report Contribution Percentage quantify->report

Caption: Workflow for assessing isotopic cross-contamination.

References

Calibration curve issues with Progesterone-d9 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Progesterone-d9 as an internal standard in calibration curves for LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated standard like this compound considered ideal for use as an internal standard in mass spectrometry?

A1: Deuterated standards are considered the 'gold standard' for internal standards in mass spectrometry because their physical and chemical properties are very similar to the unlabeled analyte (progesterone).[1] This similarity ensures that this compound and progesterone behave almost identically during sample preparation, chromatography, and ionization. This helps to correct for variability that can occur during the analytical process, leading to more accurate and precise results.[2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is recommended by regulatory bodies such as the FDA.[3]

Q2: What are the critical quality attributes for a reliable this compound internal standard?

A2: For dependable results, this compound should have high chemical and isotopic purity.[2] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[2] High chemical purity ensures no other compounds interfere with the analysis. High isotopic purity minimizes the contribution of unlabeled progesterone in the internal standard solution, which can cause a positive bias, especially at the lower end of the calibration curve. Additionally, the deuterium atoms should be in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing.

Q3: Is it normal to observe some variability in the this compound signal across a batch?

A3: Yes, a certain level of internal standard response variability is expected and considered acceptable due to the complexity of biological samples and the multiple steps in sample processing. However, for a robust assay, the internal standard response should be relatively constant between calibration standards, quality controls (QCs), and the unknown samples. Significant variability can indicate underlying analytical issues that need investigation. As a general guideline, internal standard responses that are less than 50% or greater than 150% of the mean response may warrant further investigation and potentially re-analysis of the affected samples.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A common issue is the failure to obtain a linear calibration curve. This can manifest as a curve that is saturated at high concentrations or has a poor fit at low concentrations.

Possible Causes and Solutions

Cause Troubleshooting Steps
Incorrect Internal Standard Concentration Verify that the this compound concentration is appropriate for the expected analyte concentration range. The analyte-to-internal standard ratio should ideally be around 1:1 for most samples.
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Dilute the higher concentration standards and re-run the curve. If saturation is a consistent issue, consider reducing the injection volume or adjusting the calibration range.
Isotopic Contribution from Internal Standard The this compound standard may contain a small amount of unlabeled progesterone. This will have a more significant impact at the lower end of the calibration curve, causing a positive bias. Analyze the this compound solution alone to quantify the contribution of the unlabeled analyte and correct the calibration curve accordingly.
Inappropriate Curve Fitting Model A wide dynamic range can sometimes lead to non-linearity. While a linear regression with 1/x or 1/x² weighting is common, a quadratic regression might provide a better fit in some cases. However, the use of non-linear models should be justified and carefully evaluated.

Logical Workflow for Troubleshooting Poor Linearity

start Poor Linearity (r² < 0.99) check_is_conc Verify IS Concentration start->check_is_conc check_saturation Investigate Detector Saturation check_is_conc->check_saturation Concentration OK check_isotopic Assess Isotopic Contribution check_saturation->check_isotopic No Saturation dilute_high_standards Dilute High Concentration Standards check_saturation->dilute_high_standards Saturation Suspected check_model Evaluate Curve Fit Model check_isotopic->check_model No Contribution analyze_is_alone Analyze IS Solution Alone check_isotopic->analyze_is_alone Contribution Suspected apply_weighting Apply Weighting (1/x, 1/x²) check_model->apply_weighting dilute_high_standards->check_isotopic analyze_is_alone->check_model consider_quadratic Consider Quadratic Fit apply_weighting->consider_quadratic end Linearity Improved apply_weighting->end consider_quadratic->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: High Variability in this compound Signal

Inconsistent this compound peak areas across a run can compromise the accuracy and precision of the results.

Possible Causes and Solutions

Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction recovery can lead to inconsistent internal standard response. Ensure thorough mixing of the internal standard with the sample matrix and consistent execution of all sample preparation steps.
Injector Issues A malfunctioning autosampler can lead to inconsistent injection volumes. Perform an injector performance test to ensure precision.
Matrix Effects Ion suppression or enhancement due to co-eluting matrix components can affect the this compound signal. These effects can vary between samples, leading to high variability.
Internal Standard Stability This compound may be degrading during sample storage or processing. Evaluate the stability of the internal standard under the experimental conditions.

Experimental Protocol: Assessing Matrix Effects

A post-column infusion experiment can qualitatively identify regions of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution

  • Blank matrix extract (e.g., plasma from a source known to be free of progesterone)

Methodology:

  • Set up the LC system with the analytical column and mobile phase used for the assay.

  • Infuse the this compound standard solution post-column at a constant flow rate using the syringe pump and a T-connector.

  • Allow the system to equilibrate until a stable baseline signal for this compound is observed.

  • Inject the blank matrix extract.

  • Monitor the this compound signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at the retention times of the co-eluting matrix components.

Diagram of Post-Column Infusion Setup

cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column Analytical Column autosampler->column tee column->tee syringe_pump Syringe Pump (this compound) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Schematic of a post-column infusion experiment setup.

Issue 3: Inaccurate Quantification and Poor Recovery

Even with a linear calibration curve, the calculated concentrations of quality control samples may be inaccurate, or the recovery of this compound may be consistently low or high.

Possible Causes and Solutions

Cause Troubleshooting Steps
Differential Matrix Effects If this compound and progesterone do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification. Adjust the chromatography to ensure co-elution.
Purity of the Internal Standard As mentioned, impurities in the this compound standard can lead to inaccurate results. Use a high-purity standard from a reputable supplier and verify the certificate of analysis.
Deuterium Exchange In rare cases, deuterium atoms can exchange with protons from the solvent or matrix, especially under harsh pH conditions. This would alter the mass of the internal standard and affect quantification. Ensure that the deuterium labels on this compound are on stable positions of the molecule.
Extraction Inefficiency The extraction procedure may not be equally efficient for progesterone and this compound, leading to biased results. Optimize the extraction method to ensure consistent and high recovery for both compounds. A good recovery range is generally considered to be between 80% and 120%.

Experimental Protocol: Evaluating Extraction Recovery

Methodology:

  • Set A: Prepare a blank matrix sample and spike with this compound before the extraction process.

  • Set B: Prepare a blank matrix sample that undergoes the extraction process, and then spike with this compound after extraction.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the extraction recovery using the following formula: Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100

Decision Tree for Troubleshooting Inaccurate Results

start Inaccurate QC Results or Poor Recovery check_coelution Verify Analyte/IS Co-elution start->check_coelution check_purity Confirm IS Purity check_coelution->check_purity Co-eluting optimize_chrom Optimize Chromatography check_coelution->optimize_chrom Not Co-eluting check_stability Assess IS Stability (Deuterium Exchange) check_purity->check_stability Purity OK source_new_is Source High-Purity IS check_purity->source_new_is Purity Issue check_extraction Evaluate Extraction Recovery check_stability->check_extraction Stable modify_conditions Modify pH/Solvent Conditions check_stability->modify_conditions Instability Found optimize_extraction Optimize Extraction Method check_extraction->optimize_extraction Poor Recovery end Accurate Results Achieved check_extraction->end Recovery OK optimize_chrom->end source_new_is->end modify_conditions->end optimize_extraction->end

References

Impact of different anticoagulants on Progesterone-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for Progesterone-d9 analysis:

This guide provides troubleshooting advice and frequently asked questions regarding the impact of different anticoagulants on the analysis of Progesterone and its deuterated internal standard, this compound, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for progesterone analysis using LC-MS/MS?

A: For LC-MS/MS analysis, EDTA (Ethylenediaminetetraacetic acid) is generally the preferred anticoagulant.[1][2][3] While some studies have found no statistically significant difference in progesterone levels between serum, heparin, and EDTA tubes, EDTA is often recommended to avoid potential issues.[4][5] Heparin, in particular, has been suggested to be unsuitable for some applications as it can inhibit PCR and potentially interfere with mass spectrometry analysis through ion suppression. Citrate can also introduce variability. Using a single, consistent anticoagulant like EDTA for all samples within a study is crucial to minimize preanalytical variability.

Q2: I am observing inconsistent or lower-than-expected signals for my this compound internal standard. Could the blood collection tube be the cause?

A: Yes, the collection tube and anticoagulant can significantly impact your results. Here are some potential issues:

  • Ion Suppression (Heparin): Lithium heparin, while a common anticoagulant, can sometimes cause ion suppression in the mass spectrometer's electrospray ionization (ESI) source. This would lead to a reduced signal for both progesterone and your this compound internal standard.

  • Chelation Effects (EDTA): EDTA is a strong chelating agent that binds divalent cations. While generally considered safe for steroid analysis, it can alter the sample matrix, which may affect extraction efficiency or ionization, although this is less common for steroids than for other analytes.

  • Gel Separator Tubes (SST): Some studies have reported that the gel in Serum Separator Tubes (SST) can interfere with progesterone measurements, potentially by absorbing the analyte over time. This could affect both the endogenous progesterone and the this compound standard if it is added before separation.

  • Contamination: Different tubes may have unique coatings or trace contaminants that could interfere with the analysis.

For troubleshooting, it is recommended to perform a validation experiment comparing different tube types from your intended manufacturer.

Q3: Is there a significant difference in progesterone concentration between serum and plasma samples?

A: The evidence is mixed, with some studies showing significant differences and others not.

  • One study measuring progesterone by ELISA found that concentrations were significantly higher in serum than in plasma collected with EDTA, heparin, or sodium fluoride/potassium oxalate.

  • Another study using an enzyme-linked fluorescent assay (ELFA) found no statistically different progesterone levels between serum, serum separator, lithium heparin, and EDTA collection tubes.

  • A third study noted that once coagulation occurs, progesterone concentrations were higher in unseparated serum than in unseparated plasma.

Given the conflicting reports, which may arise from different assay methods (immunoassay vs. LC-MS/MS), it is critical to maintain consistency in the sample type (either serum or a specific type of plasma) used for all study samples, calibrators, and quality controls.

Q4: How do storage time and temperature affect progesterone stability in samples collected with different anticoagulants?

A: Progesterone is relatively stable, but improper storage can lead to degradation. One study found that progesterone concentrations in unseparated whole blood declined rapidly at room temperature, regardless of whether heparin, EDTA, or citrate was used. However, another study on canine blood found that progesterone remained relatively stable for up to 14 days in unseparated or separated plasma and was not significantly affected by multiple freeze-thaw cycles.

Best Practice: For optimal results, plasma or serum should be separated from cells as soon as possible after collection (ideally within 2 hours). If analysis is not performed immediately, samples should be stored frozen at -20°C or, for long-term storage, at -80°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Recovery of Progesterone & this compound 1. Matrix Effects: Ion suppression from the anticoagulant (especially heparin). 2. Poor Extraction: The chosen anticoagulant may alter plasma/serum properties, affecting extraction efficiency. 3. Analyte Adsorption: The gel in separator tubes may absorb progesterone.1. Switch to EDTA Plasma: Re-collect samples in K2-EDTA tubes if possible. 2. Optimize Sample Cleanup: Use a more rigorous extraction method like Solid Phase Extraction (SPE) instead of simple protein precipitation. 3. Test Different Tubes: Validate your method using plain serum tubes, EDTA tubes, and heparin tubes to see which performs best with your protocol.
High Variability Between Replicates 1. Inconsistent Sample Handling: Different incubation times before centrifugation. 2. Inconsistent Anticoagulant/Tube Type: Using a mix of serum, EDTA, and heparin tubes within the same batch. 3. Preanalytical Errors: Hemolysis or lipemia in some samples.1. Standardize Protocol: Ensure all samples are processed identically (same time from draw to spin, same temperature). 2. Use a Single Tube Type: Mandate the use of one specific tube type (e.g., K2-EDTA plasma) for the entire study. 3. Sample Quality Check: Visually inspect all samples for hemolysis or lipemia before extraction and note their condition.
Discrepancy with Published Data 1. Different Matrix: Comparing results from serum with those from EDTA or heparin plasma. 2. Different Assay Method: Immunoassays can suffer from cross-reactivity and interference, yielding different results than the more specific LC-MS/MS methods.1. Confirm Matrix Type: Ensure you are comparing your results to data generated from the same biological matrix. 2. Verify Method Specificity: Acknowledge that LC-MS/MS is the gold standard and provides higher specificity than immunoassays.

Data Summary: Anticoagulant Effects on Progesterone Measurement

Anticoagulant / Sample Type Reported Effect on Progesterone Concentration Assay Method Reference
Serum Often shows the highest concentration. Used as a baseline for comparison.ELISA, IFMA
EDTA Plasma Concentrations may be significantly lower than in serum. Generally recommended for LC-MS/MS to minimize interference.ELISA, IFMA
Heparin Plasma Concentrations may be lower than in serum. Potential for ion suppression in LC-MS/MS.ELISA
Citrate Plasma Concentrations may be significantly lower than in serum.IFMA
Serum vs. SST vs. Heparin vs. EDTA No statistically significant difference observed.ELFA

Note: The impact of anticoagulants can vary based on the specific assay and analytical method used.

Experimental Protocols & Visualizations

Protocol: Sample Preparation for Progesterone LC-MS/MS Analysis

This protocol outlines a general procedure for extracting progesterone and its internal standard, this compound, from plasma for LC-MS/MS analysis.

1. Blood Collection and Plasma Separation:

  • Collect whole blood into K2-EDTA tubes.
  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
  • Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C within 2 hours of collection.
  • Carefully aspirate the supernatant (plasma) into a clean, labeled polypropylene tube. Avoid disturbing the buffy coat.
  • Store plasma at -80°C until analysis.

2. Sample Extraction (Protein Precipitation):

  • Thaw plasma samples on ice.
  • In a microcentrifuge tube, add 100 µL of plasma.
  • Add 10 µL of the this compound internal standard working solution (concentration will depend on the assay's linear range).
  • Vortex briefly to mix.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.
  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).
  • Inject into the LC-MS/MS system.

Diagram: Recommended Workflow for Progesterone Analysis

G cluster_collection Step 1: Sample Collection cluster_processing Step 2: Sample Processing cluster_analysis Step 3: LC-MS/MS Analysis Blood_Draw Whole Blood Collection Tube_Choice Use K2-EDTA Tube Blood_Draw->Tube_Choice Centrifuge Centrifuge at 2000g for 15 min at 4°C Tube_Choice->Centrifuge Plasma_Harvest Harvest Plasma Supernatant Centrifuge->Plasma_Harvest Storage Store Plasma at -80°C Plasma_Harvest->Storage Extraction Protein Precipitation & IS Spiking (this compound) Storage->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data_Review Data Review Analysis->Data_Review

Caption: Recommended workflow from sample collection to analysis.

Diagram: Troubleshooting Anticoagulant-Related Issues

G Start Inconsistent or Poor This compound Signal? Check_Tube What anticoagulant was used? Start->Check_Tube Heparin Heparin Check_Tube->Heparin Heparin EDTA EDTA Check_Tube->EDTA EDTA Serum Serum / SST Check_Tube->Serum Serum/SST Heparin_Issue Potential Issue: Ion Suppression Heparin->Heparin_Issue EDTA_Issue Generally Reliable. If issues persist, check extraction efficiency. EDTA->EDTA_Issue Serum_Issue Potential Issues: 1. Gel Adsorption (SST) 2. Different baseline vs. Plasma Serum->Serum_Issue Solution1 Solution: Switch to EDTA tubes and re-validate. Heparin_Issue->Solution1 Solution3 Solution: Use plain tubes (no gel) or switch to EDTA plasma. Serum_Issue->Solution3

Caption: Troubleshooting logic for anticoagulant-related issues.

References

Technical Support Center: Refinement of QuEChERS Method for Progesterone Analysis using Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of progesterone using Progesterone-d9 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the QuEChERS method for progesterone extraction?

The QuEChERS method is a sample preparation technique that involves two main steps: an extraction with an organic solvent (typically acetonitrile) and a salting-out partitioning step, followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[1] For progesterone analysis, the sample is first homogenized and then extracted with acetonitrile. The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation, partitioning the progesterone into the acetonitrile layer.[2] The subsequent d-SPE step with sorbents like primary secondary amine (PSA) and C18 removes interfering matrix components like fatty acids, lipids, and pigments.[3] The use of a deuterated internal standard, this compound, is crucial to correct for analyte loss during sample preparation and to compensate for matrix effects during LC-MS/MS analysis.[2][4]

Q2: Why is this compound recommended as an internal standard?

This compound is the ideal internal standard for the quantification of progesterone by GC- or LC-MS. As a stable isotope-labeled analog of progesterone, it exhibits nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation, effectively compensating for any variations in the analytical process. Its different mass-to-charge ratio allows for its distinct detection from the endogenous progesterone by mass spectrometry, leading to highly accurate and precise quantification.

Q3: What are typical recovery and matrix effect values for this method?

The recovery and matrix effect can vary depending on the sample matrix and the specifics of the protocol. However, a well-optimized QuEChERS method for progesterone with this compound as an internal standard generally yields good recovery and minimal matrix effects. The use of matrix-matched calibration standards is recommended for the highest accuracy.

Table 1: Summary of Quantitative Performance Data for QuEChERS Progesterone Analysis

ParameterMatrixProgesteroneThis compoundReference
Recovery (%) Rabbit Plasma86.0 - 103Not explicitly stated, but used for correction
Milk & MeatGood recovery and reproducibility reportedNot specified
Linearity (r²) Rabbit Plasma> 0.999-
Fish> 0.995-
LOQ (ng/mL) Rabbit Plasma1-
Fish0.77 - 2.20-
Matrix Effect (%) Soil-25 to 74 (enhancement)-
Various Crops5 to 22 (suppression)-

Note: Quantitative data can be highly matrix-dependent. The values presented are for illustrative purposes.

Detailed Experimental Protocols

Refined QuEChERS Protocol for Progesterone in Milk and Meat

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized meat or 10 mL of milk into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike with an appropriate volume of this compound internal standard solution.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 3 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 3 minutes.

  • Take a 0.5 mL aliquot of the supernatant for LC-MS/MS analysis.

Refined QuEChERS Protocol for Progesterone in Plasma

1. Sample Preparation and Extraction:

  • Pipette 500 µL of plasma into a 2 mL centrifuge tube.

  • Add 25 µL of this compound internal standard solution (1 µg/mL).

  • Add 475 µL of acetonitrile.

  • Vortex for 30 seconds.

  • Add a mixture of magnesium sulfate and sodium chloride.

  • Vortex for 1 minute.

  • Centrifuge at high speed.

2. Final Extract Preparation:

  • Directly inject the supernatant into the LC-MS/MS system.

Troubleshooting Guide

Problem 1: Low Recovery of Progesterone and/or this compound

Potential Cause Solution
Incomplete Extraction Ensure thorough homogenization of the sample. For dry or low-moisture samples, add water to ensure at least 80% hydration before adding acetonitrile. Increase shaking time or use a mechanical shaker for vigorous and consistent mixing.
Analyte Degradation Progesterone can be sensitive to pH. Using a buffered QuEChERS method (e.g., with citrate buffer) can help maintain a stable pH.
Adsorption to d-SPE Sorbents While PSA and C18 are generally effective, excessive amounts or the use of other sorbents like graphitized carbon black (GCB) can lead to the loss of planar molecules like progesterone. Optimize the amount and type of sorbent for your specific matrix.
Improper Phase Separation Ensure the correct ratio of solvent to sample and that the extraction salts are fully dissolved. Centrifuge at a sufficient speed and for an adequate duration to achieve a clean separation of the layers.

Problem 2: High Matrix Effects (Signal Suppression or Enhancement)

Potential Cause Solution
Co-eluting Matrix Components Optimize the d-SPE cleanup step. For fatty matrices, consider using a sorbent with a higher C18 content or a specialized lipid removal product. For pigmented samples, a small amount of GCB can be effective, but be mindful of potential analyte loss.
Insufficient Cleanup Increase the amount of d-SPE sorbents or try a different combination of sorbents tailored to your matrix.
Instrumental Effects Prepare matrix-matched calibration standards to compensate for matrix effects. This involves preparing your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.
High Concentration of Co-extractives Dilute the final extract before injection. This can reduce the concentration of interfering compounds, but be mindful of staying above the limit of quantification for your analytes.

Problem 3: Poor Reproducibility (High %RSD)

Potential Cause Solution
Inconsistent Sample Homogenization Ensure a consistent and thorough homogenization protocol for all samples to obtain a representative aliquot for extraction.
Variable Extraction Efficiency Use a mechanical shaker or vortexer for a standardized and reproducible shaking process. Ensure precise and consistent pipetting of all solvents and standards.
Inconsistent d-SPE Cleanup Ensure the d-SPE sorbents are well-dispersed in the extract by vigorous shaking.
Internal Standard Addition Error Add the this compound internal standard early in the workflow to account for variability in all subsequent steps. Ensure the internal standard solution is accurately prepared and added consistently to all samples, calibrators, and quality controls.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 3: Analysis Sample 1. Homogenized Sample (e.g., 10g meat or 10mL milk) Add_ACN_IS 2. Add Acetonitrile & this compound Sample->Add_ACN_IS Shake1 3. Shake Vigorously (1 min) Add_ACN_IS->Shake1 Add_Salts 4. Add QuEChERS Salts (MgSO4, NaCl, etc.) Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (e.g., 4000 rpm, 3 min) Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE 8. Add to d-SPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->Add_dSPE Shake3 9. Shake Vigorously (1 min) Add_dSPE->Shake3 Centrifuge2 10. Centrifuge (e.g., 4000 rpm, 3 min) Shake3->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract LCMS 12. LC-MS/MS Analysis Final_Extract->LCMS

Caption: Experimental workflow of the refined QuEChERS method for progesterone analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low Recovery Cause_Extraction Incomplete Extraction / Analyte Degradation Low_Recovery->Cause_Extraction Cause_Cleanup Insufficient Cleanup / Sorbent Adsorption Low_Recovery->Cause_Cleanup High_ME High Matrix Effects High_ME->Cause_Cleanup Poor_RSD Poor Reproducibility Poor_RSD->Cause_Extraction Cause_Inconsistency Inconsistent Procedure Poor_RSD->Cause_Inconsistency Sol_Optimize_Extraction Optimize Extraction: - Ensure Hydration - Vigorous Shaking - Use Buffered Salts Cause_Extraction->Sol_Optimize_Extraction Sol_Optimize_Cleanup Optimize Cleanup: - Adjust Sorbent Type/Amount - Use Matrix-Matched Standards Cause_Cleanup->Sol_Optimize_Cleanup Sol_Standardize_Procedure Standardize Procedure: - Consistent Homogenization - Precise Pipetting - Early IS Addition Cause_Inconsistency->Sol_Standardize_Procedure

Caption: Logical relationship for troubleshooting common issues in QuEChERS analysis.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Progesterone Quantification: Progesterone-d9 vs. The Gold Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of progesterone, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Progesterone-d9, a commonly utilized deuterated internal standard, with other stable isotope-labeled alternatives, particularly ¹³C-labeled progesterone, supported by established principles in mass spectrometry.

In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are indispensable for correcting variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency. By being chemically almost identical to the analyte, SIL internal standards co-elute and experience similar matrix effects, enabling accurate quantification.

Performance Comparison: this compound vs. ¹³C-Labeled Progesterone

While both deuterated and ¹³C-labeled internal standards are effective, their performance characteristics can differ. The primary distinction lies in their chromatographic behavior and isotopic stability.

FeatureThis compound (Deuterated)¹³C-Labeled Progesterone
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than unlabeled progesterone.[1][2][3][4]Virtually identical retention time to unlabeled progesterone, ensuring optimal co-elution.[1]
Matrix Effect Compensation Generally effective, but differential elution can lead to incomplete compensation if the analyte and internal standard enter the ion source at different times with varying matrix components.Considered the "gold standard" for its ability to accurately mimic the analyte's behavior in the presence of matrix effects due to co-elution.
Isotopic Stability Deuterium labels are generally stable, but there is a potential for back-exchange (H/D exchange) under certain conditions, though less common for non-labile positions.The ¹³C label is highly stable and not prone to exchange.
Cost & Availability Often more readily available and less expensive.Generally more expensive and may have more limited availability.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma or serum, add a known concentration of the internal standard (this compound or ¹³C-labeled progesterone).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for progesterone analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Progesterone: The precursor ion [M+H]⁺ is m/z 315.2. Common product ions for quantification and qualification are m/z 97.1 and m/z 109.1.

      • This compound: The precursor ion [M+H]⁺ is m/z 324.3. The corresponding product ions would be monitored.

      • ¹³C-Labeled Progesterone (e.g., Progesterone-¹³C₃): The precursor ion [M+H]⁺ would be m/z 318.2, with correspondingly shifted product ions.

Visualizing the Workflow and Logical Comparison

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or ¹³C-Progesterone) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quantify Quantification (vs. Calibration Curve) Ratio->Quantify

Caption: General experimental workflow for the quantification of progesterone using an internal standard.

logical_comparison cluster_d9 This compound (Deuterated) cluster_c13 ¹³C-Labeled Progesterone D9_Elution Potential for Chromatographic Shift D9_Matrix Risk of Differential Matrix Effects D9_Elution->D9_Matrix Conclusion ¹³C-Labeled Progesterone is the 'Gold Standard' for highest accuracy D9_Matrix->Conclusion Lower Confidence D9_Cost Generally Lower Cost C13_Elution Co-elution with Analyte C13_Matrix Accurate Compensation for Matrix Effects C13_Elution->C13_Matrix C13_Matrix->Conclusion Higher Confidence C13_Cost Generally Higher Cost

Caption: Logical comparison of deuterated versus ¹³C-labeled progesterone internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality of quantitative data. While this compound is a widely used and often more cost-effective option, the potential for chromatographic shifts and incomplete compensation for matrix effects should be carefully considered and validated for each specific application.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their progesterone quantification, ¹³C-labeled progesterone is the superior choice . Its near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. The initial investment in a ¹³C-labeled standard can prevent costly and time-consuming method re-validation and ensure the integrity of study outcomes.

References

A Comparative Guide to Inter-laboratory Quantification of Progesterone Using Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of progesterone in biological matrices, with a specific focus on the use of Progesterone-d9 as an internal standard. The information presented is collated from validated analytical methods to assist researchers in selecting and implementing robust quantification assays.

Introduction

Progesterone is a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Accurate and precise quantification of progesterone is essential for clinical diagnostics, reproductive health monitoring, and pharmaceutical development. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in mass spectrometry-based methods to correct for matrix effects and variations in sample processing, thereby enhancing analytical accuracy and precision.[2][3] This guide summarizes and compares the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize this compound for progesterone quantification.

Experimental Methodologies

The quantification of progesterone using an internal standard like this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection. While specific protocols vary between laboratories, the fundamental workflow remains consistent.

A generalized experimental workflow is depicted below:

Progesterone Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) IS_Spiking Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Extraction Extraction (e.g., LLE, SPE, Protein Precipitation) IS_Spiking->Extraction Reconstitution Evaporation and Reconstitution Extraction->Reconstitution LC_Separation LC Separation (e.g., C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Progesterone Concentration Quantification->Final_Result

Figure 1: Generalized workflow for progesterone quantification using an internal standard.

A detailed comparison of experimental protocols from various validated methods is presented in Table 1. This includes specifics on sample preparation, liquid chromatography conditions, and mass spectrometry parameters.

Table 1: Comparison of Experimental Protocols for Progesterone Quantification using LC-MS/MS with this compound.

ParameterMethod AMethod BMethod C
Sample Preparation
MatrixRat PlasmaRabbit PlasmaMouse Serum
Internal StandardThis compoundThis compoundThis compound
Extraction TechniqueSalting-out assisted liquid/liquid extraction (SALLE)[2]QuEChERS-based extractionSolid-liquid extraction (SLE+)
Extraction SolventAcetonitrileAcetonitrile with MgSO4 and NaClNot specified
Liquid Chromatography
ColumnCAPCELL PAK C18 MGIII (100 mm×2.0 mm, 5 µm)[2]Not specifiedC18 column
Mobile PhaseMethanol and 0.1% formic acid in water (gradient)Not specifiedGradient elution
Flow Rate0.45 mL/minNot specifiedNot specified
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)Positive ESINot specified
MS/MS SystemNot specifiedNot specifiedNot specified
Monitored Transitions (m/z)
Progesterone315.20 → 109.10Not specified315.01 (molecular ion)
This compound324.26 → 113.07Not specified324.12 (molecular ion)

Performance Data Comparison

The performance of an analytical method is determined by several key parameters, including linearity, accuracy, precision, and the limits of detection and quantification. A summary of these performance metrics from different studies is provided in Table 2.

Table 2: Comparative Performance Data for Progesterone Quantification Methods.

Performance MetricMethod A (Rat Plasma)Method B (Rabbit Plasma)Method C (Mouse Serum)Method D (Human Plasma)
Linearity Range (ng/mL) 0.05 - 20.001 - 200Not specified, but includes concentrations up to 100 ng/mL0.5 - 1000
Correlation Coefficient (r²) Weighted (1/x²) linear regressionNot specifiedNot specified0.9984 - 0.9998
Accuracy (% Nominal) 94.0 - 103.7%Not specified1.6 - 14.4% ErrorNot specified
Intra-day Precision (% RSD) < 6.7%< 5.5%0.74 - 8.5%< 15.24% (at LLOQ)
Inter-day Precision (% RSD) < 6.7%Not specifiedNot specified< 5.38% (for other QCs)
Lower Limit of Quantification (LLOQ) (ng/mL) 0.051Not specified0.5
Limit of Detection (LOD) (ng/mL) Not specifiedNot specifiedNot specifiedNot specified
Recovery (%) Not specified86.0 - 103%Not specifiedNot specified

Discussion

The data presented in this guide highlights that while the fundamental approach to progesterone quantification using this compound and LC-MS/MS is similar across different laboratories, the specific protocols and resulting performance characteristics can vary.

  • Sample Preparation: The choice of extraction method, such as SALLE, QuEChERS, or SLE+, can influence recovery and sample cleanliness, which in turn can affect the sensitivity and robustness of the assay.

  • Linearity and Sensitivity: The linear range and LLOQ of the methods vary, likely due to differences in instrumentation, sample preparation efficiency, and the biological matrix being analyzed. For instance, Method A demonstrates a lower LLOQ suitable for studies requiring high sensitivity.

  • Accuracy and Precision: All the presented methods demonstrate acceptable levels of accuracy and precision, with percent relative standard deviations (%RSD) generally below 15%, which is a common acceptance criterion in bioanalytical method validation.

Standardization Efforts

To improve the comparability of results between different laboratories, standardization programs are crucial. The Centers for Disease Control and Prevention (CDC) has established the Hormone Standardization Program (HoSt) to help laboratories and assay manufacturers improve the accuracy and reliability of steroid hormone measurements. Participation in such programs allows laboratories to assess their method's performance against reference values and work towards harmonization of results.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of progesterone. The choice of a specific protocol should be guided by the required sensitivity, the nature of the biological matrix, and the specific research or clinical question being addressed. For ensuring the accuracy and comparability of results, adherence to validated methods and participation in standardization programs are highly recommended. This guide serves as a valuable resource for researchers and professionals in selecting and implementing appropriate methodologies for their progesterone quantification needs.

References

Progesterone-d9 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of progesterone in biological matrices is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of Progesterone-d9 as an internal standard, supported by experimental data, and offers insights into its application alongside other alternatives.

This compound, a deuterated form of progesterone, is widely utilized as an internal standard to enhance the reliability and accuracy of progesterone measurements in complex biological matrices such as plasma, serum, and tissue homogenates.[1] Its fundamental role is to compensate for variations that can occur during sample preparation, chromatography, and ionization in mass spectrometry, ultimately leading to more precise and accurate quantification of the endogenous analyte.[2][3]

Principles of Internal Standardization

An ideal internal standard (IS) should exhibit chemical and physical properties nearly identical to the analyte of interest.[2][3] This ensures that it behaves similarly during extraction, elution, and ionization, thereby effectively correcting for any analyte loss or signal fluctuation. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative bioanalysis because they co-elute with the analyte and experience similar matrix effects.

The significant mass shift provided by the nine deuterium atoms in this compound allows for its clear differentiation from unlabeled progesterone in mass spectrometric analyses, preventing cross-talk between the analyte and internal standard signals.

Performance Data: Accuracy and Precision

The accuracy and precision of an analytical method are critical indicators of its reliability. The following tables summarize the performance characteristics of this compound as an internal standard in LC-MS/MS methods for progesterone quantification, based on data from various validation studies. For a comprehensive comparison, performance data for a ¹³C-labeled progesterone internal standard (Progesterone-¹³C₃) from a separate study is also presented.

Table 1: Performance of this compound as an Internal Standard

ParameterMatrixLinearity Range (ng/mL)Recovery (%)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Reference
Accuracy & Precision Rabbit Plasma1 - 20086.0 - 103< 5.5Not Reported
Accuracy & Precision Mouse Serum5 - 100Not Reported0.74 - 8.5Not Reported
Accuracy & Precision Human Serum0.05 - 10Not ReportedSee ReferenceSee Reference

Table 2: Performance of Progesterone-¹³C₃ as an Internal Standard

ParameterMatrixLinearity Range (ng/mL)Recovery (%)Intra-Run Precision (%RSD)Total Precision (%RSD)Reference
Accuracy & Precision Human SerumNot Specified99.08 - 101.500.50 - 0.580.71 - 1.33

Note: The data presented for this compound and Progesterone-¹³C₃ are from different studies and not from a direct head-to-head comparison. Variations in experimental conditions can influence performance metrics.

Experimental Protocols

A generalized experimental workflow for the quantification of progesterone using this compound as an internal standard by LC-MS/MS is outlined below. This protocol is a composite of methodologies reported in the cited literature and should be optimized for specific laboratory conditions and matrices.

Key Experimental Workflow

Progesterone Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) IS_Spiking Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Progesterone / this compound) Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for progesterone quantification.

Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction Example)

  • To 500 µL of plasma or serum, add a known amount of this compound working solution.

  • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or hexane) and vortex for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Progesterone: e.g., m/z 315.2 → 97.1

      • This compound: e.g., m/z 324.2 → 100.1 (Note: Specific MRM transitions may vary depending on the instrument and optimization.)

3. Calibration and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of progesterone to this compound against the known concentrations of progesterone standards.

  • The concentration of progesterone in the unknown samples is then determined from this calibration curve.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method using an internal standard is a systematic process governed by regulatory guidelines. The following diagram illustrates the logical relationships between the key validation parameters.

Bioanalytical_Validation_Relationships Method_Development Method Development Selectivity Selectivity & Specificity Method_Development->Selectivity Calibration_Curve Calibration Curve (Linearity, Range) Method_Development->Calibration_Curve Recovery Extraction Recovery Method_Development->Recovery Matrix_Effect Matrix Effect Method_Development->Matrix_Effect Stability Stability Method_Development->Stability Accuracy Accuracy Selectivity->Accuracy Validated_Method Validated Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method LLOQ Lower Limit of Quantification (LLOQ) Calibration_Curve->LLOQ LLOQ->Accuracy LLOQ->Precision Recovery->Accuracy Matrix_Effect->Accuracy Stability->Validated_Method

Caption: Key parameters in bioanalytical method validation.

Conclusion

This compound serves as a highly effective and reliable internal standard for the quantification of progesterone in various biological matrices. Its use in LC-MS/MS methodologies significantly improves the accuracy and precision of the results by correcting for analytical variability. While both deuterated and ¹³C-labeled internal standards are considered the gold standard, the choice may depend on commercial availability and cost. The provided data and protocols offer a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for progesterone analysis.

References

Progesterone-d9 in Quantitative Assays: A Comparative Guide to Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of progesterone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of progesterone assays utilizing deuterated progesterone (Progesterone-d9) as an internal standard, with a focus on linearity and sensitivity. The data presented is supported by experimental protocols and performance metrics from various studies, offering a comprehensive overview for assay development and validation.

Performance Comparison of Progesterone Assays

The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative mass spectrometry.[1] It closely mimics the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and analysis.[1] The following table summarizes the performance characteristics of progesterone assays employing this compound and other internal standards, as documented in published literature.

Internal StandardAnalytical MethodMatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
This compound LC-MS/MSRabbit Plasma1 - 200 ng/mL1 ng/mLNot Reported[2]
This compound LC-MS/MSMouse Serum5 - 100 ng/mLNot Reported1 ng/mL[3][4]
This compound LC-MS/MSHuman Serum0.05 - 10 ng/mL0.05 ng/mLNot Reported
Progesterone-d8LC-MS/MSHuman Plasma0.5 - 1000 ng/mLNot ReportedNot Reported
Progesterone-13C2LC-MS/MSHuman Serum0.151 - 24.42 ng/gNot ReportedNot Reported
Progesterone-2,3,4-13C3LC-MS/MSSerum0.005 - 1 ng/mLNot ReportedNot Reported
Medroxyprogesterone AcetateLC-MS/MSHuman Plasma1 - 200 ng/mLNot ReportedNot Reported
TestosteroneLC-MS/MSCell Culture2 - 500 ng/mLNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing assay performance. Below are representative experimental protocols for progesterone quantification using this compound as an internal standard.

Method 1: QuEChERS-based Extraction from Rabbit Plasma
  • Sample Preparation :

    • A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.

    • The analyte is extracted from plasma using acetonitrile.

    • Phase partitioning is induced by a mixture of magnesium sulfate and sodium chloride.

  • Internal Standard Spiking :

    • This compound is used as the internal standard. A stock solution of 100 µg/mL is prepared in ethanol and further diluted with acetonitrile to 1 µg/mL. For the calibration curve, the concentration of this compound is maintained at 50 ng/mL.

  • LC-MS/MS Analysis :

    • The supernatant from the extraction is directly injected into the LC-MS/MS system.

    • Analysis is performed in positive electrospray ionization mode.

Method 2: Solid-Liquid Extraction from Mouse Serum
  • Sample Preparation :

    • Progesterone is extracted from mouse serum samples using solid-liquid extraction (SLE+).

  • Internal Standard Spiking :

    • Deuterium-labeled this compound is utilized as the internal standard to facilitate quantification.

  • LC-MS/MS Analysis :

    • Hormones are quantified using an LC-MS/MS system with a C18 column and gradient elution.

    • Direct ion channels for the molecular ions of progesterone (m/z 315.01) and this compound (m/z 324.12) are monitored.

Visualizing the Workflow

A generalized workflow for a typical progesterone assay using an internal standard and LC-MS/MS is depicted below. This diagram illustrates the key steps from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Serum) spike Spike with This compound (IS) sample->spike Add IS extraction Extraction (LLE, SPE, or PPT) spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation (e.g., C18 Column) evaporation->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

General workflow for progesterone quantification.

References

Progesterone Measurement: A Comparative Guide to Progesterone-d9 Based LC-MS/MS and Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of progesterone is critical for a wide range of applications, from reproductive health monitoring to the development of new therapeutics. The two most common methodologies for progesterone measurement are liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing Progesterone-d9 as an internal standard, and traditional immunoassays such as ELISA. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Performance Comparison: LC-MS/MS with this compound vs. Immunoassays

The choice between LC-MS/MS and immunoassays for progesterone measurement hinges on the specific requirements for accuracy, specificity, and throughput. While immunoassays are widely accessible and offer high throughput, they are susceptible to interferences that can compromise accuracy. In contrast, LC-MS/MS, particularly with the use of a deuterated internal standard like this compound, provides superior specificity and is considered the gold standard for steroid hormone analysis.

Performance MetricLC-MS/MS with this compoundImmunoassays (e.g., ELISA)Key Considerations
Specificity High: Chromatographic separation and mass-to-charge ratio detection minimize interference from structurally similar steroids.[1]Variable: Prone to cross-reactivity with other endogenous steroids and their metabolites, which can lead to falsely elevated results.[2][3]For studies requiring high accuracy, especially at low concentrations, the high specificity of LC-MS/MS is a significant advantage.
Accuracy High: The use of an internal standard like this compound corrects for variations in sample preparation and instrument response, leading to more accurate quantification.[4]Lower: Can be affected by matrix effects and cross-reactivity, leading to overestimation of progesterone levels, particularly at lower concentrations.[5]Immunoassays may not be suitable for applications demanding precise measurement of subtle changes in progesterone levels.
Precision (CV%) Intra-assay: < 5-10% Inter-assay: < 10-15%Intra-assay: 3.9% - 10.4% Inter-assay: 5.7% - 11.4%While both methods can achieve acceptable precision, the consistency of LC-MS/MS is generally higher across a wider range of concentrations.
Sensitivity (LLOQ) ~0.1 - 1 ng/mL~0.1 - 47.9 pg/mLImmunoassays can offer very high sensitivity, which may be advantageous for samples with extremely low progesterone concentrations.
Throughput Lower: Sample preparation can be more complex and time-consuming.High: Amenable to automation and processing of large numbers of samples in parallel.For large-scale screening studies where high precision is not the primary concern, the high throughput of immunoassays is a major benefit.
Cost Higher: Requires expensive instrumentation and specialized personnel.Lower: Reagent kits are relatively inexpensive and instrumentation is more widely available.The cost-effectiveness of immunoassays makes them a popular choice for routine analyses.

Experimental Methodologies

Progesterone Measurement using LC-MS/MS with this compound Internal Standard

This method relies on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of progesterone, is added to the sample at the beginning of the workflow. This compound is chemically identical to progesterone but has a higher mass due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish between the analyte (progesterone) and the internal standard. By measuring the ratio of the endogenous progesterone to the this compound standard, precise and accurate quantification can be achieved, as any sample loss during preparation will affect both the analyte and the standard equally.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Serum, Plasma) IS_Addition Addition of this compound Internal Standard Sample->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Area Integration Mass_Analysis->Peak_Integration Ratio_Calculation Ratio of Progesterone to this compound Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for progesterone quantification by LC-MS/MS with this compound.

Detailed Protocol:

  • Sample Preparation:

    • To 500 µL of plasma or serum, add 25 µL of a 1 µg/mL this compound internal standard solution.

    • Add 475 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) for sample cleanup.

    • Transfer the supernatant (or eluted sample from SPE) to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent, such as a mixture of mobile phases.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographically separate progesterone and this compound from other matrix components on a C18 column.

    • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

    • Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for both progesterone and this compound. For example, m/z 315.01 for progesterone and m/z 324.12 for this compound.

  • Data Analysis:

    • Integrate the peak areas for both progesterone and this compound.

    • Calculate the ratio of the progesterone peak area to the this compound peak area.

    • Determine the concentration of progesterone in the sample by comparing this ratio to a calibration curve generated using standards with known progesterone concentrations and a constant concentration of this compound.

Progesterone Measurement using Competitive ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common type of immunoassay used for progesterone quantification. The competitive ELISA format is typically used for small molecules like steroids. In this assay, free progesterone in the sample competes with a labeled progesterone (e.g., conjugated to an enzyme like horseradish peroxidase - HRP) for a limited number of binding sites on an anti-progesterone antibody that is coated onto a microplate. The amount of labeled progesterone that binds to the antibody is inversely proportional to the amount of unlabeled progesterone in the sample.

Principle of Competitive ELISA:

cluster_0 High Progesterone Concentration cluster_1 Low Progesterone Concentration cluster_2 Signal Generation P1 P Ab1 Ab P1->Ab1 P_conj1 P-E P_conj1->Ab1 Low_Signal Low Signal Ab1->Low_Signal P2 P Ab2 Ab P2->Ab2 P_conj2 P-E P_conj2->Ab2 High_Signal High Signal Ab2->High_Signal label_P P = Progesterone in Sample label_PE P-E = Enzyme-labeled Progesterone label_Ab Ab = Anti-Progesterone Antibody

Caption: Principle of competitive ELISA for progesterone measurement.

Detailed Protocol (based on a typical kit):

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare wash buffer and any other required solutions according to the kit instructions.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the anti-progesterone antibody-coated microplate.

    • Add the progesterone-enzyme conjugate to all wells.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove any unbound progesterone and progesterone-enzyme conjugate.

  • Signal Detection:

    • Add the enzyme substrate (e.g., TMB) to each well.

    • Incubate the plate for a specified time (e.g., 15-30 minutes) to allow the color to develop. The intensity of the color will be inversely proportional to the amount of progesterone in the sample.

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of progesterone in the samples by interpolating their absorbance values from the standard curve.

Conclusion

Both LC-MS/MS with this compound and immunoassays are valuable tools for the quantification of progesterone. The choice of method should be guided by the specific requirements of the study. For research demanding the highest level of accuracy and specificity, particularly when analyzing complex matrices or low concentrations of progesterone, LC-MS/MS is the superior method. However, for large-scale studies where high throughput and cost-effectiveness are the primary considerations, immunoassays remain a viable and widely used option. Researchers should be aware of the limitations of immunoassays, particularly the potential for cross-reactivity, and validate the chosen method appropriately for their specific application.

References

Cross-Validation of Progesterone Quantification: A Comparative Guide to LC-MS/MS and Immunoassay Methods Utilizing Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of progesterone is critical for pharmacokinetic studies, endocrine research, and clinical diagnostics. The choice of analytical methodology can significantly impact data quality and interpretation. This guide provides an objective comparison of the two primary methods for progesterone analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay, with a focus on the use of Progesterone-d9 as an internal standard for ensuring accuracy in LC-MS/MS protocols.

Cross-validation is a critical process when comparing analytical methods, ensuring that results are reliable and interchangeable. An ideal cross-validation involves analyzing the same set of samples by both methods to directly compare performance. While direct comparative studies are invaluable, this guide synthesizes data from multiple sources to highlight the performance characteristics of each method. This compound, a deuterated form of progesterone, serves as an ideal internal standard in LC-MS/MS assays. It co-elutes with the endogenous progesterone and experiences similar ionization effects, allowing for precise and accurate correction of any analyte loss during sample preparation and analysis.

Methodology Comparison

Liquid chromatography-tandem mass spectrometry is broadly considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[1][2] Immunoassays, while traditionally used for their convenience and high-throughput capabilities, can be susceptible to cross-reactivity and matrix effects, which may lead to less accurate results.[1][3]

The following sections detail the experimental protocols for a representative LC-MS/MS method and discuss the comparative performance against immunoassays, supported by data from various validation studies.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol represents a validated method for the quantification of progesterone in plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Salting-Out Assisted Liquid/Liquid Extraction - SALLE)

  • To a 500 µL plasma sample, add 25 µL of a 1 µg/mL this compound internal standard solution.

  • Add 475 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

  • Centrifuge to pellet the precipitated proteins and salt.

  • Transfer the supernatant (acetonitrile layer) to a clean tube for direct injection or further evaporation and reconstitution in the mobile phase.[4]

2. Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Column: CAPCELL PAK C18 MGIII column (100 mm × 2.0 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.45 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Progesterone Transition: m/z 315.2 → 109.1.

    • This compound Transition: m/z 324.3 → 113.1.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance characteristics of LC-MS/MS methods utilizing this compound and compare them with typical performance data for immunoassays.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MS with this compoundImmunoassayKey Observations
Linearity Range 0.05 - 200 ng/mLVaries by kit, often narrowerLC-MS/MS offers a wider dynamic range, suitable for diverse sample concentrations.
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mLTypically >0.1 ng/mLLC-MS/MS generally provides superior sensitivity.
Accuracy (% Nominal) 94.0% - 103.7%Can show significant biasImmunoassays can overestimate progesterone levels, especially at lower concentrations.
Precision (% RSD) < 6.7% (Intra- and Inter-day)< 10-15% (Intra- and Inter-assay CV)LC-MS/MS demonstrates higher precision. Immunoassay precision can vary between analyzers.
Specificity High (Mass-based detection)Variable (Antibody-based)Immunoassays are prone to interference from structurally related steroid compounds.
Recovery 86.0% - 103%Not always reported; can be variableThis compound corrects for recovery losses in LC-MS/MS.

Mandatory Visualizations

Diagram 1: Cross-Validation Workflow

cluster_0 Sample Collection & Preparation cluster_1 Method Analysis cluster_2 Data Comparison & Validation A Collect Samples B Spike with this compound (for LC-MS/MS) A->B C Aliquot for Each Method B->C D Method A: LC-MS/MS Analysis C->D E Method B: Immunoassay Analysis C->E F Compare Results D->F E->F G Statistical Analysis (e.g., Bland-Altman, Correlation) F->G H Assess Bias & Agreement G->H

Caption: General workflow for cross-validating two analytical methods.

Diagram 2: LC-MS/MS Analytical Pathway

A Plasma Sample + this compound (IS) B Protein Precipitation & LLE/SPE A->B Extraction C Evaporation & Reconstitution B->C D LC Separation (C18 Column) C->D Injection E ESI Ionization (Positive Mode) D->E Elution F Tandem MS Detection (MRM) E->F Ion Selection G Data Analysis (Analyte/IS Ratio vs. Conc.) F->G Quantification

Caption: Key steps in the LC-MS/MS analysis of progesterone.

Conclusion

The cross-validation of analytical methods is paramount for ensuring data integrity in research and development. When quantifying progesterone, LC-MS/MS coupled with the use of a deuterated internal standard like this compound offers superior specificity, accuracy, and precision compared to traditional immunoassays. While immunoassays provide a high-throughput and cost-effective solution, they are more susceptible to interferences and may provide less reliable data, particularly at low concentrations. For definitive quantification and in studies where accuracy is paramount, a validated LC-MS/MS method is the recommended approach. The experimental protocols and performance data presented in this guide provide a framework for selecting the appropriate method and for designing robust validation studies.

References

Establishing Robust Progesterone Reference Intervals: A Comparative Guide to Using Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of progesterone is critical for a wide range of applications, from endocrinology research to monitoring therapeutic interventions. The establishment of reliable reference intervals is the cornerstone of interpreting these measurements. This guide provides a comparative overview of methodologies for establishing progesterone reference intervals, with a focus on the use of Progesterone-d9 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical method.[1][2][3]

The Gold Standard: Isotope Dilution LC-MS/MS with this compound

An ideal internal standard for mass spectrometry-based quantification should co-elute with the analyte of interest and exhibit similar ionization efficiency, which is why a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard.[4][5] this compound is a deuterated form of progesterone, meaning it is chemically identical to progesterone but has a higher mass due to the replacement of nine hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the endogenous progesterone and the spiked internal standard.

The use of this compound as an internal standard is a cornerstone of these methodologies, enabling high sensitivity and specificity. This approach, known as isotope dilution mass spectrometry, allows for the precise quantification of progesterone by correcting for variations that can occur during sample preparation and analysis, leading to more accurate and reproducible results.

Comparison of Analytical Methodologies

While immunoassays have been traditionally used for progesterone measurement, they can suffer from a lack of specificity due to cross-reactivity with other steroids. LC-MS/MS offers a more specific and sensitive alternative for the determination of progesterone.

FeatureLC-MS/MS with this compoundImmunoassay
Specificity High; distinguishes progesterone from other structurally similar steroids.Variable; potential for cross-reactivity with other steroids, leading to inaccuracies.
Sensitivity High; capable of quantifying low progesterone concentrations found in males and post-menopausal women.Can have limitations in sensitivity, especially at lower concentrations.
Internal Standard This compound, a stable isotope-labeled internal standard, corrects for matrix effects and variability in sample preparation.Typically does not use an internal standard in the same way; relies on calibration curves.
Throughput Can be high with modern automated systems.Generally high and well-suited for large batches.
Cost & Complexity Higher initial instrument cost and requires more specialized technical expertise.Lower instrument cost and generally simpler to perform.

Established Reference Intervals for Progesterone

Reference intervals for progesterone are highly dependent on the population being studied (e.g., age, sex, menstrual cycle phase, pregnancy). The following table summarizes representative reference intervals. It is crucial to note that these intervals should be established or verified by each laboratory for their specific patient population and analytical method.

PopulationPhaseProgesterone Level (ng/dL)
Adult Females Follicular Phase< 50
Luteal Phase300 - 2500
Postmenopausal< 40
Pregnancy First Trimester725 - 4400
Second Trimester1950 - 8250
Third Trimester6500 - 22,900
Adult Males 10 - 50

Experimental Protocol: Progesterone Quantification by LC-MS/MS using this compound

This section outlines a typical workflow for the quantification of progesterone in human serum or plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation

A robust sample preparation is crucial for removing interfering substances from the biological matrix.

  • Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.

  • Internal Standard Spiking: A known concentration of this compound is added to each sample, calibrator, and quality control sample at the beginning of the preparation process.

  • Extraction: This can be a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify the sample and concentrate the analyte.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is typically used to separate progesterone and this compound from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify progesterone and this compound.

    • Progesterone MRM transition: m/z 315.3 → 109.1

    • This compound MRM transition: A specific precursor-to-product ion transition for this compound would be used (e.g., m/z 324.3 → 113.1, though this can vary based on the specific deuteration pattern).

Data Analysis and Reference Interval Establishment
  • Quantification: The concentration of progesterone in each sample is determined by calculating the ratio of the peak area of endogenous progesterone to the peak area of the this compound internal standard and comparing this to a calibration curve.

  • Reference Population: A well-defined, healthy reference population is recruited. The number of individuals should be sufficient to provide statistical power.

  • Statistical Analysis: After measuring progesterone levels in the reference population, appropriate statistical methods (e.g., calculating the 2.5th and 97.5th percentiles) are used to establish the reference intervals.

Visualizing the Workflow and Progesterone's Role

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biosynthetic pathway of progesterone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis serum Serum/Plasma Sample spike Spike with this compound serum->spike extract Protein Precipitation & Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc Injection ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant stats Statistical Analysis quant->stats ref_int Establish Reference Intervals stats->ref_int

Caption: Experimental workflow for establishing progesterone reference intervals.

progesterone_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone cortisol Cortisol progesterone->cortisol aldosterone Aldosterone progesterone->aldosterone testosterone Testosterone progesterone->testosterone estradiol Estradiol testosterone->estradiol

Caption: Simplified steroid biosynthesis pathway showing progesterone's central role.

References

Progesterone-d9 in Proficiency Testing: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantification of progesterone in biological matrices. This guide provides a comparative overview of the performance characteristics of Progesterone-d9, a commonly used deuterated internal standard, in the context of proficiency testing and routine analytical assays. While direct, publicly available proficiency testing data detailing the performance of specific internal standards is limited, this guide synthesizes performance data from various validation studies to offer a comprehensive comparison with other commonly used internal standards.

Performance Characteristics of this compound

This compound is a stable, isotopically labeled analog of progesterone where nine hydrogen atoms have been replaced by deuterium. This mass shift allows for its use as an internal standard in mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to correct for variations in sample preparation and instrument response.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of LC-MS/MS methods utilizing this compound as an internal standard, based on data from published research.

Performance MetricThis compoundAlternative Internal Standards (e.g., ¹³C₃-Progesterone, Progesterone-d8)
Intra-assay Precision (%CV) 0.74 - 8.5%0.50 - 5.4%
Inter-assay Precision (%CV) 1.6 - 14.4%0.71 - 13.0%
Accuracy/Recovery 86.0 - 103.0%99.08 - 101.50%
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.025 - 1.0 ng/mL0.05 - 0.15 ng/mL

Note: The performance characteristics can vary based on the specific laboratory, instrumentation, and matrix being analyzed.

Comparison with Alternative Internal Standards

The primary alternatives to this compound include other deuterated analogs (e.g., Progesterone-d8) and carbon-13 labeled progesterone (e.g., ¹³C₃-Progesterone).

  • ¹³C₃-Progesterone: As a carbon-13 labeled standard, it is often considered the gold standard for reference methods due to the lower risk of isotopic contribution from the native analyte compared to some deuterated standards. Studies developing reference methods have demonstrated excellent accuracy and precision using ¹³C₃-Progesterone.

  • Other Deuterated Standards (e.g., Progesterone-d8): The choice between different deuterated standards often comes down to commercial availability, cost, and the specific mass transitions being monitored to avoid any potential isobaric interferences.

While this compound demonstrates excellent performance in terms of precision, accuracy, and linearity, methods utilizing ¹³C₃-Progesterone as an internal standard have, in some reference method development studies, shown slightly better precision and accuracy. However, for routine clinical and research applications, this compound is widely accepted and provides the necessary performance for reliable quantification.

Experimental Protocols

A generalized experimental protocol for the quantification of progesterone in human serum using this compound as an internal standard by LC-MS/MS is outlined below.

I. Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Aliquot 200 µL of serum sample, calibrator, or quality control into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound internal standard working solution (e.g., at a concentration of 40 ng/mL in methanol) to each tube. Vortex for 5 seconds.

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate mixture). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water). Vortex for 10 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water with a small amount of formic acid or ammonium fluoride and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor to product ion transitions for both progesterone and this compound.

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis serum Serum Sample spike Spike with this compound serum->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Tandem Mass Spectrometry hplc->ms data Data Acquisition & Processing ms->data

Caption: General workflow for progesterone analysis using LC-MS/MS.

Signaling_Pathway cluster_Progesterone_Quantification Logical Relationship in Quantification Progesterone Progesterone (Analyte) Ratio Peak Area Ratio (Progesterone / this compound) Progesterone->Ratio Progesterone_d9 This compound (Internal Standard) Progesterone_d9->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Final Concentration CalCurve->Concentration

A Comparative Analysis of Progesterone-d9 from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Progesterone-d9, a critical internal standard for the quantification of progesterone in various biological matrices, from several prominent suppliers. The objective of this guide is to assist researchers in making informed decisions when selecting a deuterated standard by presenting available data on purity and isotopic enrichment, alongside standardized experimental protocols for in-house verification.

Data Presentation

The following table summarizes the publicly available data on this compound from different suppliers. It is important to note that the lack of standardized reporting across suppliers makes direct comparison challenging. The data presented here is extracted from online product listings and Certificates of Analysis (CoA) and may not represent all available information for a specific lot.

SupplierProduct NumberChemical PurityIsotopic Enrichment/PurityAdditional Information
Cerilliant P-070Not explicitly statedNot explicitly statedProvided as a certified solution at 100 µg/mL in Acetonitrile.[1]
LGC Standards TRC-P705160>95% (HPLC)[2]Isotopic Purity: >95% (97.0% reported on a specific CoA). Normalized Intensity on a specific CoA: d9 = 75.62%, d8 = 22.00%, d7 = 2.38%.[3]CoA available for specific lots.[3][4]
Cayman Chemical 25047≥98% (Progesterone)Deuterium Incorporation: ≥99% deuterated forms (d1-d9); ≤1% d0.
CDN Isotopes D-5385Not explicitly stated98 atom % D
Simson Pharma Limited Not explicitly statedNot explicitly statedAccompanied by a Certificate of Analysis.
Selleck Chemicals E8259Not explicitly statedNot explicitly stated
MedChemExpress HY-N0437SNot explicitly statedNot explicitly stated
Benchchem B563532Not explicitly statedNot explicitly stated

Experimental Protocols

To facilitate a comprehensive in-house comparison of this compound from different suppliers, the following are detailed methodologies for key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and identify any non-deuterated progesterone or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. A starting mobile phase of 50:50 acetonitrile:water, gradually increasing to 95:5 acetonitrile:water over 20 minutes can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared this compound sample.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the isotopic enrichment of this compound and the distribution of deuterated species (d0 to d9).

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or APCI). Direct infusion or coupling with an LC system can be used.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Procedure:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺ of this compound (expected m/z around 324.5).

    • Identify the mass peaks corresponding to the different deuterated species (d0 to d9). The unlabeled progesterone [M+H]⁺ would be at m/z 315.2.

    • Calculate the relative intensity of each isotopic peak to determine the isotopic distribution and the overall isotopic enrichment.

Stability Assessment

Objective: To evaluate the stability of this compound under defined storage conditions.

Methodology:

  • ICH Guideline Framework: The International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can be adapted for deuterated standards.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Procedure:

    • Store aliquots of the this compound from different suppliers under the specified long-term and accelerated conditions.

    • At predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), analyze the samples for chemical purity by HPLC and isotopic enrichment by MS as described in the protocols above.

    • Compare the results over time to the initial analysis (time 0) to assess for any degradation or loss of deuterium.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the comparative analysis.

Experimental_Workflow_Purity_Analysis cluster_prep Sample Preparation cluster_analysis Purity & Impurity Analysis cluster_output Output Supplier_A This compound (Supplier A) Dissolution Dissolve in Mobile Phase Supplier_A->Dissolution Supplier_B This compound (Supplier B) Supplier_B->Dissolution Supplier_C This compound (Supplier C) Supplier_C->Dissolution HPLC_Analysis HPLC-UV Analysis (240 nm) Dissolution->HPLC_Analysis Inject Data_Analysis Data Analysis (Peak Area %) HPLC_Analysis->Data_Analysis Purity_Report Chemical Purity Report Data_Analysis->Purity_Report

Caption: Workflow for determining the chemical purity of this compound from different suppliers using HPLC.

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Output Progesterone_d9_Sample This compound Sample (from each supplier) Dilution Dilute in Acetonitrile/Methanol Progesterone_d9_Sample->Dilution MS_Analysis High-Resolution MS (Full Scan) Dilution->MS_Analysis Infuse/Inject Peak_Integration Peak Integration (d0-d9 species) MS_Analysis->Peak_Integration Enrichment_Report Isotopic Enrichment Report Peak_Integration->Enrichment_Report

Caption: Workflow for determining the isotopic enrichment of this compound using mass spectrometry.

Stability_Signaling_Pathway cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_result Result Progesterone_d9 This compound (from each supplier) Long_Term Long-Term (25°C/60% RH) Progesterone_d9->Long_Term Accelerated Accelerated (40°C/75% RH) Progesterone_d9->Accelerated Time_Points T=0, 3, 6, 12 months Long_Term->Time_Points Accelerated->Time_Points Purity_Test Chemical Purity (HPLC) Time_Points->Purity_Test Isotopic_Test Isotopic Enrichment (MS) Time_Points->Isotopic_Test Stability_Profile Stability Profile Purity_Test->Stability_Profile Isotopic_Test->Stability_Profile

References

Safety Operating Guide

Proper Disposal of Progesterone-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Progesterone-d9, ensuring laboratory safety and regulatory compliance. This compound, a deuterated form of progesterone, requires careful management as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

This compound is suspected of causing cancer.[2] Therefore, all handling should be performed in a designated area, such as a fume hood, to minimize inhalation exposure.

This compound Waste Classification

This compound and materials contaminated with it should be treated as hazardous chemical waste.[3] The disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). It is essential to manage this waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential to prevent environmental contamination and ensure compliance.

1. Waste Segregation and Identification:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Containerization:

  • Use a leak-proof, sealable container made of a material compatible with the compound.

  • The container must be properly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.

3. Decontamination of Labware:

  • Reusable glassware and equipment should be decontaminated.

  • A common procedure involves rinsing with a suitable solvent, such as ethanol or acetone, to dissolve the compound.

  • The solvent rinse must be collected and disposed of as hazardous waste.

  • After the initial solvent rinse, wash the labware with soap and water.

4. Disposal of Contaminated Materials:

  • All disposable materials that have come into contact with this compound, including PPE, must be disposed of as hazardous waste.

  • Place these items in the designated hazardous waste container.

5. Waste Storage and Pickup:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date.

  • When the container is full or ready for disposal, arrange for collection by a licensed environmental waste management contractor. Ensure all necessary paperwork for waste disposal is completed in accordance with institutional and regulatory requirements.

Quantitative Data Summary

ParameterGuideline
Container Fill Level Do not fill waste containers beyond 90% of their capacity.
Waste Accumulation Time Follow institutional and regulatory limits for the storage of hazardous waste in a Satellite Accumulation Area.
Reportable Quantities Consult local, state, and federal regulations for any specific reportable quantities of hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generation is_contaminated Material Contaminated with this compound? start->is_contaminated ppe_disposables Gloves, Pipette Tips, Weighing Paper, etc. is_contaminated->ppe_disposables Yes (Disposables) reusable_labware Glassware, Equipment is_contaminated->reusable_labware Yes (Reusables) collect_waste Collect in Designated Hazardous Waste Container ppe_disposables->collect_waste decontaminate Decontaminate: 1. Solvent Rinse (Collect as Waste) 2. Soap & Water Wash reusable_labware->decontaminate decontaminate->collect_waste label_container Label Container: 'Hazardous Waste', 'this compound', Hazard Symbols collect_waste->label_container store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste waste_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->waste_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Progesterone-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of potent compounds like Progesterone-d9 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel. By adhering to these protocols, you can minimize exposure risks and maintain a secure research environment.

This compound, a deuterated form of the endogenous steroid hormone progesterone, is primarily utilized as an internal standard for the quantification of progesterone in various biological matrices using mass spectrometry.[1] While the deuteration may slightly alter its physical properties, the biological and chemical reactivity, and therefore the necessary safety precautions, are considered equivalent to those of unlabeled progesterone. Progesterone is classified as a suspected carcinogen and a reproductive toxin, necessitating stringent handling procedures.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to prevent inhalation, dermal, and ocular exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Considerations
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form to prevent inhalation of dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves immediately.
Eye and Face Protection Safety glasses with side shields or safety gogglesA face shield should be worn in conjunction with safety glasses or goggles when there is a risk of splashing.
Body Protection Laboratory coatShould be buttoned and have long sleeves. A disposable gown is recommended for handling larger quantities.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.

Operational Plan: From Receipt to Experimentation

A clear, step-by-step operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Verification: Upon receipt, verify the integrity of the container.

  • Storage: Store this compound in a tightly sealed, light-sensitive container in a dry, well-ventilated, and securely locked area.[2] Recommended storage is typically at -20°C for long-term stability.

  • Inventory: Maintain a detailed inventory of the compound, including the date of receipt, quantity, and dates of use.

Preparation of Stock Solutions
  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Weighing: Use a precision balance within the containment area. Handle with care to avoid generating dust.

  • Dissolving: this compound is soluble in organic solvents like acetonitrile, methanol, and ethanol. Add the solvent slowly to the solid to avoid splashing. Solutions are often unstable and should be prepared fresh.

Use in Experiments (as an Internal Standard)
  • Aliquotting: Prepare aliquots of the stock solution to minimize the need for repeated handling of the primary container.

  • Spiking Samples: When adding the internal standard to biological samples, use appropriate calibrated pipettes and exercise caution to prevent spills.

  • Instrumentation: When introducing samples into analytical instruments like an LC-MS/MS, ensure that the system is properly maintained and that there are no leaks.

Decontamination
  • Surfaces: Decontaminate all work surfaces (fume hood, benchtops) with a suitable solvent (e.g., ethanol) and then with a laboratory-grade detergent.

  • Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly rinsed with a solvent known to dissolve the compound, followed by a standard cleaning procedure. The solvent rinse should be collected as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, disposable gloves, pipette tips, and weighing papers, must be segregated as hazardous chemical waste.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other required hazard information.

  • Liquid Waste: Collect all liquid waste containing this compound, including solvent rinses, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.

Safe_Handling_of_Progesterone_d9 cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Verify Integrity Store Store Securely (-20°C, Locked) Inspect->Store Prep Prepare Stock Solution (in Fume Hood) Store->Prep Experiment Use in Experiment (e.g., Internal Standard) Prep->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate Segregate Contaminated Waste Decontaminate->Segregate Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Dispose Dispose via EHS/Licensed Contractor Containerize->Dispose End End Dispose->End Start Start Start->Receipt

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.